Technical Documentation Center

(S)-4-Tert-butylcarbonyl-2-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-4-Tert-butylcarbonyl-2-methylpiperazine
  • CAS: 1419100-97-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass Determination of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Abstract (S)-4-Tert-butylcarbonyl-2-methylpiperazine, a chiral building block pivotal in pharmaceutical synthesis, demands precise chemical characterization to ensure purity, identity, and consistency in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-4-Tert-butylcarbonyl-2-methylpiperazine, a chiral building block pivotal in pharmaceutical synthesis, demands precise chemical characterization to ensure purity, identity, and consistency in drug development workflows.[1] This technical guide provides an in-depth exploration of the principles and methodologies for determining the molecular weight and exact mass of this compound. We will first delineate the theoretical distinction between these two fundamental properties and their respective calculations based on the compound's elemental composition. Subsequently, this guide presents a comprehensive, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique in modern analytical chemistry. The methodologies, data interpretation, and validation steps are detailed to provide researchers, scientists, and drug development professionals with a robust framework for the accurate characterization of this and similar small molecules.

Introduction to (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Chemical Identity and Structure

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a derivative of piperazine protected with a tert-butoxycarbonyl (Boc) group. This compound is frequently utilized in medicinal chemistry for the synthesis of complex bioactive molecules.[1] Due to IUPAC naming conventions and common laboratory shorthand, it is known by several synonyms.

It is critical to establish a clear identity for this molecule to ensure reproducibility in research and manufacturing.

PropertyValueSource(s)
Primary Name (S)-4-Tert-butylcarbonyl-2-methylpiperazineUser Topic
Common Synonyms (S)-1-Boc-3-methylpiperazine, tert-Butyl (S)-3-methyl-1-piperazinecarboxylate, (S)-4-N-Boc-2-methylpiperazine[1][2]
CAS Number 147081-29-6[2][3][4]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][5][6][7]
SMILES C[C@H]1CN(CCN1)C(=O)OC(C)(C)C
The Critical Distinction: Molecular Weight vs. Exact Mass

In the context of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is fundamental to the correct application and interpretation of analytical data.

  • Molecular Weight (or Average Molecular Mass) : This is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weights found on the periodic table, which account for the natural abundance of each isotope. This value is typically used in stoichiometric calculations for bulk materials (e.g., weighing out reagents for a synthesis).

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element. For (S)-4-Tert-butylcarbonyl-2-methylpiperazine, this involves using the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. Exact mass is the value of primary interest in mass spectrometry, especially high-resolution techniques, as it allows for the determination of elemental composition with high confidence.

Theoretical Mass Determination

The first step in any analytical characterization is the theoretical calculation of the expected mass values based on the molecular formula, C₁₀H₂₀N₂O₂.

Calculation of Molecular Weight (Average Mass)

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which reflect their natural isotopic abundances.

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 20 atoms × 1.008 u = 20.16 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Molecular Weight: 120.11 + 20.16 + 28.014 + 31.998 = 200.282 u

This calculated value is commonly expressed in g/mol for macroscopic quantities.[1][2][5][7][8]

Calculation of Exact Mass (Monoisotopic Mass)

For the exact mass, we use the masses of the most abundant isotopes of each element.

  • Carbon (¹²C): 10 atoms × 12.000000 u = 120.000000 u

  • Hydrogen (¹H): 20 atoms × 1.007825 u = 20.156500 u

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u

  • Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u

  • Total Exact Mass: 120.000000 + 20.156500 + 28.006148 + 31.989830 = 200.152478 u

This value, often reported in Daltons (Da), is the target mass for high-resolution mass spectrometry experiments.[6][8]

Summary of Calculated Values
ParameterCalculated ValueUnitApplication
Molecular Weight 200.28 g/mol Stoichiometry, Bulk Chemistry
Exact Mass 200.152478DaHigh-Resolution Mass Spectrometry

Experimental Mass Determination via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Core Principles of Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The process involves three key stages:

  • Ionization: The neutral sample molecule is converted into a charged ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Causality in Method Selection: Ionization Technique

For a molecule like (S)-4-Tert-butylcarbonyl-2-methylpiperazine, Electrospray Ionization (ESI) is the preferred technique. The rationale is twofold:

  • Structural Integrity: ESI is a "soft" ionization method that imparts minimal energy to the molecule, reducing the likelihood of in-source fragmentation. This ensures that the primary ion observed corresponds to the intact molecule (the molecular ion).

  • Chemical Nature: The piperazine ring contains basic nitrogen atoms that are readily protonated in an acidic solution. Therefore, ESI in positive ion mode is highly effective, as it will efficiently generate the protonated molecular ion, [M+H]⁺.

Standard Operating Protocol: Exact Mass Determination via LC-HRMS

To ensure a clean sample introduction and robust data, coupling Liquid Chromatography (LC) with HRMS is standard practice. The LC system separates the target compound from potential impurities before it enters the mass spectrometer.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis p1 Weigh Compound p2 Dissolve in Solvent (e.g., Acetonitrile/Water) p1->p2 p3 Filter Sample (0.22 µm syringe filter) p2->p3 lc Inject into LC System (C18 Column Separation) p3->lc Transfer to Vial esi Electrospray Ionization (Positive Mode, [M+H]⁺) lc->esi ms Mass Analysis (e.g., Orbitrap/TOF) esi->ms det Detection & Spectrum Generation ms->det

Caption: LC-HRMS workflow for exact mass determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. The final solvent should contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.

  • Instrumentation and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • HRMS System: An Orbitrap or TOF mass spectrometer capable of >30,000 resolution.

    • Example Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acidifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume 2 µLSufficient for detection without overloading the system.
Ionization Mode ESI, PositiveEfficiently forms [M+H]⁺ due to basic nitrogens.
Mass Range m/z 50-500Encompasses the expected molecular ion.
Resolution 60,000 at m/z 200Sufficient to resolve isotopes and achieve high mass accuracy.

Data Interpretation and Validation

Acquiring the data is only half the process. Rigorous interpretation is required to validate the compound's identity.

Identifying the Molecular Ion

The primary goal is to locate the protonated molecular ion, [M+H]⁺.

  • Theoretical m/z of [M+H]⁺: Exact Mass of Molecule + Mass of Proton (H⁺)

  • Calculation: 200.152478 Da + 1.007276 Da = 201.159754 Da

In the acquired spectrum, the most intense peak should correspond to this calculated m/z value. A previous analysis of a related compound using Fast Atom Bombardment (FAB) mass spectrometry also identified the molecular ion peak at m/z 201, corresponding to [M+H]⁺, which corroborates this expectation.[9]

Calculating Mass Accuracy

High-resolution instrumentation allows for the measurement of the experimental mass to several decimal places. This is compared to the theoretical value and expressed in parts per million (ppm).

  • Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Trustworthiness: A mass accuracy of < 5 ppm is the industry standard for confirming an elemental composition. For an experimental mass of 201.1595, the calculation would be: [(201.1595 - 201.159754) / 201.159754] × 10⁶ = -1.26 ppm. This result is well within the acceptable range and provides high confidence in the assigned formula.

Data Validation Logic

The confirmation of a compound's identity is a multi-step validation process.

Validation_Logic start Acquire HRMS Data find_peak Identify Experimental m/z of [M+H]⁺ Peak start->find_peak calc_theory Calculate Theoretical m/z (201.159754 Da) start->calc_theory compare Calculate Mass Error (ppm) find_peak->compare calc_theory->compare check_ppm Is ppm Error < 5? compare->check_ppm check_iso Compare Isotopic Pattern with Simulation check_ppm->check_iso Yes fail Identity Not Confirmed: Re-evaluate Data / Sample check_ppm->fail No success Identity Confirmed: C₁₀H₂₀N₂O₂ check_iso->success Yes (Match) check_iso->fail No (Mismatch)

Caption: Logical workflow for validating compound identity via HRMS.

Conclusion

The precise determination of molecular weight and, more critically, exact mass is a non-negotiable step in the characterization of pharmaceutical intermediates like (S)-4-Tert-butylcarbonyl-2-methylpiperazine. While theoretical calculations based on the molecular formula C₁₀H₂₀N₂O₂ yield a molecular weight of 200.28 g/mol and an exact mass of 200.152478 Da, experimental verification is paramount. The use of LC-HRMS with electrospray ionization provides a robust and definitive method for this task. By achieving a mass accuracy of less than 5 ppm for the [M+H]⁺ adduct and confirming the isotopic pattern, researchers can establish the elemental composition and, by extension, the identity of the compound with the highest degree of confidence, ensuring the integrity of subsequent drug development processes.

References

  • Molport. (n.d.). tert-butyl (2S)-4-benzyl-2-methylpiperazine-1-carboxylate | 169447-69-2. Retrieved from [Link]

  • Chemsrc. (2025). (S)-4-N-Boc-2-methylpiperazine | CAS#:147081-29-6. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (S)-4-Boc-2-Methylpiperazine. Retrieved from [Link]

  • PubChem. (2025). 1-Boc-4-methylpiperazine | C10H20N2O2 | CID 11401394. Retrieved from [Link]

  • PubChem. (2024). tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of (S)-4-Tert-butylcarbonyl-2-methylpiperazine Derivatives: A Roadmap for Preclinical Development

An In-Depth Technical Guide: Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The journey from a promising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition. The piperazine scaffold, a "privileged structure" in medicinal chemistry, is a cornerstone of numerous marketed drugs, valued for its versatile synthetic handles, tunable basicity, and ability to confer favorable physicochemical properties.[1][2][3] Derivatives such as (S)-4-Tert-butylcarbonyl-2-methylpiperazine are frequently explored as key intermediates in the synthesis of complex bioactive molecules, including treatments for neurological disorders and infectious diseases.[4][5][6]

However, the structural features of this series—specifically the chiral center, the metabolically susceptible methyl group, and the bulky, lipophilic tert-butylcarbonyl (Boc) group—present a unique set of challenges and questions regarding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tert-butyl group, while often incorporated to enhance potency or receptor occupancy, is a known substrate for cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[7][8] Similarly, the Boc protecting group, while synthetically useful, is designed to be labile under acidic conditions, raising questions about its stability in the gastric environment.[9][10]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of novel (S)-4-Tert-butylcarbonyl-2-methylpiperazine derivatives. It is designed for drug development scientists to not only execute the requisite experiments but to understand the underlying rationale, enabling proactive, data-driven decisions. We will move beyond rote protocols to build a self-validating system of inquiry that de-risks candidates and illuminates the path to the clinic.

Part 1: The In Vitro ADME Gauntlet – Building the Foundational Profile

The initial phase of PK profiling relies on a suite of high-throughput in vitro assays designed to predict in vivo behavior.[11][12] This stage is critical for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), allowing for rapid optimization of the chemical series.

Workflow for Foundational In Vitro ADME Profiling

cluster_0 Physicochemical Properties cluster_1 Absorption & Permeability cluster_2 Distribution cluster_3 Metabolism & DDI Risk P1 Kinetic Solubility A1 PAMPA P1->A1 Guides formulation P2 Thermodynamic Solubility P3 Lipophilicity (LogD) A2 Caco-2 Permeability (Influx/Efflux) A1->A2 Informs GI absorption mechanism M1 Microsomal Stability (HLM, RLM) A2->M1 Impacts first-pass metabolism D1 Plasma Protein Binding (RED) D2 Blood-Plasma Ratio M2 Hepatocyte Stability M1->M2 Confirms intrinsic clearance M4 CYP Reaction Phenotyping M1->M4 Identifies key enzymes M3 CYP Inhibition (IC50) M3->D1 Influences free drug concentration

Caption: Integrated workflow for in vitro ADME profiling.

Physicochemical Properties: Solubility and Lipophilicity

Causality: Poor aqueous solubility is a direct barrier to oral absorption and can cause inconsistent results in biological assays. Lipophilicity (measured as LogD at pH 7.4) governs a compound's ability to partition into membranes but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

Experimental Protocol: Kinetic Solubility

  • Objective: To determine the solubility of a compound from a concentrated DMSO stock solution in an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Execution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-UV or LC-MS/MS.

  • Interpretation: The resulting concentration is the kinetic solubility. For early-stage compounds, a value >50 µM is generally considered favorable.

Absorption and Permeability: Crossing the Gut Wall

Causality: For an orally administered drug to be effective, it must permeate the intestinal epithelium to reach systemic circulation. We must also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it back into the gut lumen, severely limiting bioavailability.[13]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters similar to the small intestine.

  • Objective: To measure the rate of transport in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

  • Cell Culture: Seed Caco-2 cells on a 24-well Transwell® plate and grow for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A TEER value >300 Ω·cm² is typically required.

  • A-to-B Assay:

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.

  • B-to-A Assay:

    • Add the test compound to the basolateral chamber.

    • Sample from the apical chamber at the same time points.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation & Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.

Metabolism: Stability and Drug-Drug Interaction (DDI) Potential

Causality: The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify foreign compounds to facilitate their excretion.[14][15] Rapid metabolism leads to a short half-life and low exposure. Furthermore, if a compound inhibits these enzymes, it can dangerously elevate the levels of co-administered drugs.[16] For this chemical series, key metabolic liabilities include oxidation of the tert-butyl group, N-dealkylation of the Boc group, and hydroxylation of the piperazine ring.[8]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Objective: To determine the rate of metabolic depletion of the parent compound in the presence of liver microsomes.

  • Reagents: Pooled HLM, NADPH (a necessary cofactor for CYP activity), test compound.

  • Incubation:

    • Pre-warm a solution of HLM (e.g., 0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding a pre-warmed solution of NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the percentage of the parent compound remaining over time.

  • Calculation & Interpretation:

    • Plot the natural log of the percent remaining versus time. The slope of this line gives the rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) from the half-life and incubation conditions. A higher CLint suggests faster metabolism.

In Vitro ADME Parameter Purpose Favorable Outcome Potential Implication of Poor Result
Kinetic Solubility Assesses solubility in aqueous buffer.> 50 µMPoor absorption, unreliable assay data.
Caco-2 Papp (A-B) Predicts intestinal absorption rate.> 10 x 10⁻⁶ cm/sLow oral bioavailability.
Caco-2 Efflux Ratio Identifies P-gp efflux transporter substrates.< 2Low oral bioavailability despite good permeability.
HLM Stability (t½) Measures rate of metabolism in liver microsomes.> 30 minHigh first-pass metabolism, short in vivo half-life.
Plasma Protein Binding Determines the fraction of drug bound to plasma proteins.< 95% boundLow free drug concentration, reduced efficacy.
CYP Inhibition (IC50) Assesses potential for drug-drug interactions.> 10 µMRisk of adverse events when co-administered with other drugs.

Part 2: Bioanalytical Method Development – The Art of Precise Quantification

Causality: You cannot characterize what you cannot measure. A robust, validated bioanalytical method is the bedrock of all subsequent pharmacokinetic studies.[17] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity, allowing for the quantification of drugs and their metabolites in complex biological matrices like plasma and urine.[18][19][20]

Experimental Protocol: LC-MS/MS Method Development and Validation

  • Objective: To develop and validate a method for quantifying the (S)-4-Tert-butylcarbonyl-2-methylpiperazine derivative in rat plasma.

  • Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize MS parameters (e.g., parent ion and fragment ion masses for Multiple Reaction Monitoring, MRM).

  • Internal Standard (IS) Selection: Choose a stable, isotopically labeled version of the analyte or a structurally similar compound that is not present in the biological matrix.

  • Sample Preparation:

    • Rationale: Biological samples must be cleaned to remove proteins and phospholipids that interfere with analysis.

    • Protocol (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS. Vortex to mix, then centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis. This method is fast and effective for many small molecules.[17]

  • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, well-separated from matrix components.

  • Validation: Validate the method according to regulatory guidelines, assessing:

    • Linearity: The concentration range over which the assay is accurate and precise.

    • Accuracy & Precision: How close the measured values are to the true values, assessed at multiple concentrations.

    • Selectivity: Ensure no interference from endogenous matrix components.

    • Matrix Effect: Assess whether the biological matrix suppresses or enhances the MS signal.

    • Stability: Confirm the analyte is stable in the matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Part 3: The In Vivo Study – Unveiling the Whole-Body Profile

Causality: While in vitro data is predictive, an in vivo study is the definitive test of a compound's pharmacokinetic behavior in a living system.[17] By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine fundamental parameters like clearance, volume of distribution, and, most critically, oral bioavailability.

Workflow for a Rodent In Vivo PK Study

cluster_IV Intravenous (IV) Cohort (n=3) cluster_PO Oral (PO) Cohort (n=3) IV_Dose Dose via tail vein (e.g., 1 mg/kg) IV_Sample Serial blood sampling (e.g., 2, 5, 15, 30, 60 min, 2, 4, 8, 24 hr) IV_Dose->IV_Sample IV_Analyze Analyze plasma via LC-MS/MS IV_Sample->IV_Analyze IV_Calc Calculate CL, Vd, t½, AUC_IV IV_Analyze->IV_Calc Bioavailability Calculate Oral Bioavailability (%F) IV_Calc->Bioavailability PO_Dose Dose via oral gavage (e.g., 10 mg/kg) PO_Sample Serial blood sampling (same timepoints as IV) PO_Dose->PO_Sample PO_Analyze Analyze plasma via LC-MS/MS PO_Sample->PO_Analyze PO_Calc Calculate Cmax, Tmax, AUC_PO PO_Analyze->PO_Calc PO_Calc->Bioavailability

Sources

Foundational

Stereochemical Configuration and 3D Modeling of (S)-4-Tert-butylcarbonyl-2-methylpiperazine: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing rigidified, metabolically stable pharmacophores. (S)-4-Tert-butylcarbonyl-2-methylpiperazine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing rigidified, metabolically stable pharmacophores. (S)-4-Tert-butylcarbonyl-2-methylpiperazine (systematically known as (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, CAS: 1419100-97-2)[1] represents a masterclass in structural tuning. By incorporating a bulky tert-butylcarbonyl (pivaloyl) group onto a chiral 2-methylpiperazine core, we generate a highly constrained building block. This guide deconstructs the 3D stereochemical logic, the causality behind its regioselective synthesis, and its field-proven applications in modern drug discovery, such as the development of KRAS G12C inhibitors[2].

Structural Causality & 3D Conformation

The pharmacological value of (S)-4-tert-butylcarbonyl-2-methylpiperazine is entirely dictated by its 3D conformational equilibrium. The interplay between the chiral center and the bulky acyl group creates a highly predictable, rigidified vector for drug-target engagement.

The Equatorial Imperative

In solution, the piperazine ring adopts a classic chair conformation. The (S)-methyl group at the C2 position acts as a conformational lock. To avoid severe 1,3-diaxial steric clashes with the axial protons on C4 and C6, the methyl group exclusively occupies the equatorial position . This thermodynamic preference anchors the ring, preventing rapid chair-to-chair flipping.

Nitrogen Inversion and Rotameric Arrest

The addition of the tert-butylcarbonyl (pivaloyl) group at the N4 position introduces massive steric bulk. Unlike standard acetyl or Boc groups, the pivaloyl moiety severely restricts nitrogen inversion. Furthermore, rotation around the N–C(=O) amide bond is hindered, leading to distinct rotameric states (cis/trans amides) that are observable as doubled signals in 1H and 13C NMR spectra at room temperature. This rigidity is highly sought after to minimize the entropic penalty upon binding to a target protein.

ConformationalLogic A (S)-2-Methylpiperazine Core B Equatorial Methyl (C2) Minimizes 1,3-diaxial strain A->B Thermodynamic Preference C Bulky Pivaloyl Group (N4) Restricts N-inversion A->C Steric Hindrance D Rigidified Chair Conformation (Pharmacologically Active) B->D C->D

Logic of 3D conformational equilibrium and steric constraints.

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical properties of this building block are summarized below. The high lipophilicity of the pivaloyl group significantly increases the overall LogP compared to unsubstituted piperazines.

PropertyValue
CAS Registry Number 1419100-97-2[1]
IUPAC Name (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Molecular Formula C10​H20​N2​O
Molecular Weight 184.28 g/mol
Exact Mass 184.1576 Da
Stereocenter C2 (S-configuration)
Hydrogen Bond Donors 1 (Secondary Amine at N1)
Hydrogen Bond Acceptors 2 (N4, Carbonyl Oxygen)

Self-Validating Protocol: Regioselective Pivaloylation

The synthesis of (S)-4-tert-butylcarbonyl-2-methylpiperazine relies on the inherent steric disparity between the two secondary amines in the starting material, (S)-2-methylpiperazine. N1 (adjacent to the methyl group) is sterically hindered, whereas N4 is relatively unhindered. When reacted with an exceptionally bulky electrophile like pivaloyl chloride, the reaction proceeds with near-perfect regioselectivity at N4 under kinetic control[3].

Step-by-Step Methodology

1. Solvation & Kinetic Control (0 °C)

  • Action: Dissolve 1.0 equivalent of (S)-2-methylpiperazine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Submerge the reaction flask in an ice-water bath to cool to 0 °C.

  • Causality: Low temperatures suppress the thermodynamic equilibration and hyper-activate the kinetic preference for the less sterically hindered N4 position, preventing unwanted di-acylation or N1-acylation.

2. Non-Nucleophilic Base Addition

  • Action: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a proton scavenger to neutralize the HCl byproduct. Its massive steric bulk prevents it from acting as a competing nucleophile against the pivaloyl chloride.

3. Electrophilic Addition

  • Action: Dropwise add 1.0 equivalent of pivaloyl chloride over 30 minutes via an addition funnel. Maintain vigorous stirring.

4. In-Process Self-Validation (TLC & Ninhydrin)

  • Action: After 2 hours, spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH4​OH ).

  • Validation Logic: The desired product retains a secondary amine at N1. Therefore, when the TLC plate is stained with Ninhydrin and heated, the product spot will turn a distinct purple/pink, confirming the presence of the unreacted N1 amine and validating the regioselectivity.

5. Quench & Organic Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Separate the layers and extract the aqueous phase twice with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ .

6. Purification & NMR Validation

  • Action: Concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Validation Logic: Run a 1H NMR in CDCl3​ . The presence of a 9-proton singlet at ~1.2 ppm confirms the tert-butyl group. Peak broadening or doubling of the piperazine ring protons confirms the restricted rotameric states caused by the pivaloyl group.

SyntheticWorkflow Step1 Step 1: Solvation Dissolve in DCM at 0°C (Kinetic Control) Step2 Step 2: Base Addition Add 1.1 eq DIPEA (Proton Scavenger) Step1->Step2 Step3 Step 3: Acylation Dropwise Pivaloyl Chloride Step2->Step3 Step4 Step 4: Self-Validation TLC Ninhydrin Stain (Confirms free N1) Step3->Step4 Step5 Step 5: Purification Silica gel chromatography & NMR Step4->Step5

Self-validating regioselective pivaloylation workflow.

Applications in Drug Development

The transition from standard Boc-protected piperazines (like (S)-1-Boc-3-methylpiperazine) to pivaloyl-protected analogs is a deliberate strategic choice in late-stage lead optimization[2].

While Boc groups are excellent for transient protection during synthesis, they are highly susceptible to acidic cleavage in the stomach (pH ~1.5). The pivaloyl group, however, replaces the acid-labile tert-butoxy oxygen with a robust carbon-carbon bond. This transforms the moiety from a mere protecting group into a metabolically stable terminal capping group . The extreme steric shielding provided by the tert-butyl umbrella protects the adjacent amide bond from enzymatic hydrolysis by amidases in the liver, drastically improving the pharmacokinetic half-life of the parent drug while maintaining the critical 3D vector of the piperazine ring.

References

  • 3-methyl-1-piperazinyl]-1-propanone CAS#1419100-97-2 | Global PFAS Screening Tool Source: ChemRadar URL:[Link]

  • Sotorasib - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

A Framework for Preclinical Safety Assessment Disclaimer: (S)-4-Tert-butylcarbonyl-2-methylpiperazine is presented here as a representative small molecule candidate for the purpose of illustrating the standard, internati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Preclinical Safety Assessment

Disclaimer: (S)-4-Tert-butylcarbonyl-2-methylpiperazine is presented here as a representative small molecule candidate for the purpose of illustrating the standard, internationally recognized framework for in vivo toxicity and safety assessment. The data and specific outcomes described are hypothetical and designed to guide researchers, scientists, and drug development professionals through the required methodologies and regulatory expectations. All protocols and guidelines referenced are based on established international standards.

Executive Summary

The successful translation of a novel chemical entity from discovery to clinical application hinges on a comprehensive understanding of its safety profile. This guide provides a detailed technical framework for evaluating the in vivo toxicity and safety of (S)-4-Tert-butylcarbonyl-2-methylpiperazine, a representative small molecule drug candidate. By adhering to internationally harmonized guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), drug developers can generate a robust data package to support first-in-human (FIH) clinical trials.[1][2] This document outlines the critical study types—from acute to repeated-dose toxicity, genotoxicity, and safety pharmacology—and details the scientific rationale and causality behind each experimental design. The objective is to build a self-validating system of evidence that characterizes potential risks, defines a safe starting dose for clinical investigation, and identifies key parameters for clinical monitoring.

Introduction: The Imperative for Rigorous Preclinical Safety Evaluation

(S)-4-Tert-butylcarbonyl-2-methylpiperazine represents a promising therapeutic candidate. Before it can be administered to human subjects, a thorough non-clinical safety assessment is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3] The primary goals of this preclinical evaluation are to:

  • Identify potential target organs for toxicity.

  • Determine the dose-response relationship of adverse effects.[4]

  • Establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no harmful effects are seen.[1][4]

  • Inform the selection of a safe starting dose and dose-escalation scheme for Phase 1 clinical trials.[1]

  • Uncover potential undesirable pharmacodynamic properties that may be relevant to human safety.[5][6]

This process follows a tiered, logical progression, beginning with acute studies and advancing to more complex, longer-duration investigations.

Toxicokinetics (TK): Understanding Exposure

A cornerstone of interpreting toxicology data is understanding the systemic exposure achieved in animal models.[7][8] Toxicokinetics, an integral part of toxicity studies, relates the observed toxicological findings to the concentration of the test substance in the body over time (e.g., plasma, serum).[7][8][9]

Core Objectives of Toxicokinetics (ICH S3A):

  • Describe the relationship between the administered dose and the systemic exposure achieved in the toxicology species.[7][8]

  • Aid in the interpretation of dose-response relationships and species differences.

  • Provide data to bridge the non-clinical findings to human clinical exposure, ensuring the relevance of the animal safety data.[7]

TK parameters (e.g., Cmax, AUC) are typically collected as a component of repeated-dose toxicity studies, minimizing the use of additional animals.[7] The analytical methods used must be specific, accurate, and precise for the quantification of (S)-4-Tert-butylcarbonyl-2-methylpiperazine in the relevant biological matrix.[7]

Acute Oral Toxicity Assessment

The initial step in in vivo toxicity profiling is to assess the effects of a single, high dose of the substance. This provides essential information on its intrinsic toxicity and helps guide dose selection for subsequent studies.[10] The study is typically conducted following OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), which are designed to estimate the median lethal dose (LD50) while minimizing animal usage.[10][11][12]

Experimental Protocol: Acute Toxic Class Method (Based on OECD TG 423)

Causality: The Acute Toxic Class Method is chosen for its efficiency. It uses a stepwise procedure with a small number of animals per step to classify the substance into a GHS (Globally Harmonised System) toxicity category, rather than determining a precise LD50 point estimate.[10][12] This provides sufficient hazard information for initial risk assessment and labeling.

Step-by-Step Methodology:

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old) are the preferred model, as females are often slightly more sensitive.[13]

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Dose Selection: Based on in silico or in vitro data, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[10]

  • Administration: The test substance is administered orally by gavage in a suitable vehicle to a group of 3 fasted female rats.

  • Observation (Step 1):

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

    • If mortality occurs in 1 animal, the procedure is repeated with 3 additional animals at the same dose.

    • If no mortality occurs, the procedure is repeated with 3 animals at the next highest dose level.

  • Clinical Observations: Animals are observed for signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).

  • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at 14 days) undergo a gross necropsy to identify any pathological changes.

Data Presentation: Hypothetical Acute Toxicity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine
ParameterResultGHS Classification
Test Guideline OECD 423-
Species/Strain Rat (Wistar)-
Starting Dose 300 mg/kg-
Outcome 0/3 animals died at 300 mg/kg. 2/3 animals died at 2000 mg/kg.Category 4
Estimated LD50 Range 300 < LD50 ≤ 2000 mg/kg-
Key Clinical Signs Lethargy, piloerection, and decreased activity observed at 2000 mg/kg, resolving by Day 3 in the surviving animal.-
Visualization: Acute Toxicity Workflow

Acute_Toxicity_Workflow cluster_prep Preparation cluster_obs Observation & Decision cluster_conclude Conclusion A Select Starting Dose (e.g., 300 mg/kg) OECD TG 423 B Dose Group of 3 Rats (Oral Gavage) A->B C Observe Mortality (24h - 48h) B->C D Decision Point C->D E Dose Next Group at Higher Level (e.g., 2000 mg/kg) D->E 0 or 1 death F Stop Test & Classify Hazard D->F 2 or 3 deaths G 14-Day Observation (Clinical Signs, Body Weight) E->G I Final Report & GHS Classification F->I H Terminal Necropsy G->H H->I

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Repeated-Dose Toxicity Assessment

Drugs are typically administered for extended periods, making repeated-dose toxicity studies critical for identifying adverse effects from cumulative exposure. These studies help to characterize the toxicity profile, identify target organs, and establish the NOAEL.[4] A 28-day study in a rodent species is a standard initial requirement.[14][15][16]

Experimental Protocol: 28-Day Oral Toxicity Study (Based on OECD TG 407)

Causality: A 28-day study duration is considered sufficient to reveal the toxicity of most compounds following repeated administration and is a prerequisite for initiating limited human clinical trials.[16] The inclusion of multiple dose groups allows for the determination of a dose-response relationship. A satellite group for recovery assesses the reversibility of any observed toxic effects.[4]

Step-by-Step Methodology:

  • Animal Model: Wistar rats (5/sex/group) are typically used.[17]

  • Dose Groups: At least 3 dose levels (low, mid, high) and a concurrent vehicle control group are used.[4] The high dose should induce observable toxicity but not significant mortality. The low dose should ideally be a multiple of the anticipated clinical exposure and not produce adverse effects.

  • Recovery Group: A satellite group of 5 animals/sex is added to the high-dose and control groups. These animals are not euthanized at 28 days but are maintained for an additional 14-day treatment-free period.[4]

  • Administration: The test substance is administered daily via oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations are performed daily.

    • Body Weight & Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to dosing and near the end of the study.

    • Functional Observations: A battery of tests (e.g., sensory reactivity, motor strength) is performed near the end of the study.

  • Terminal Procedures (Day 29):

    • Blood Collection: Blood is collected from fasted animals for hematology and clinical chemistry analysis.

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.[4]

    • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved for microscopic examination.[4] Any gross lesions from other groups are also examined.

Data Presentation: Hypothetical 28-Day Toxicity Findings
ParameterControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)High Dose + Recovery
Mortality 0/100/100/101/10 (M)N/A
Body Weight Gain NormalNormalSlightly Decreased (M/F)Significantly Decreased (M/F)Weight gain resumed
Hematology WNLWNLWNLMild, normocytic anemia (M/F)Resolved
Clinical Chemistry WNLWNLMild ↑ ALT, AST (M/F)Moderate ↑ ALT, AST, ALP (M/F)Partially resolved
Key Organ Weights WNLWNL↑ Liver Weight (relative)↑ Liver Weight (absolute & relative)Partially resolved
Histopathology No findingsNo findingsMinimal centrilobular hepatocyte hypertrophyMild-moderate centrilobular hepatocyte hypertrophy and single-cell necrosisHypertrophy resolving
NOAEL -10 mg/kg/day ---
(WNL = Within Normal Limits; M = Male; F = Female; ALT/AST/ALP = Liver enzymes)
Visualization: Repeated-Dose Study Timeline

Caption: Timeline for a 28-day repeated-dose toxicity study with a recovery period.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.[18] Such damage can be linked to carcinogenicity or heritable diseases. A standard battery of tests includes an in vivo assay, with the mammalian erythrocyte micronucleus test being the most common.[18][19][20]

Experimental Protocol: In Vivo Micronucleus Assay (Based on OECD TG 474)

Causality: This assay is critical because it assesses genotoxic potential within a whole animal, accounting for metabolic activation or detoxification of the test compound that would be missed in in vitro systems.[21] It specifically detects damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity) in rapidly dividing bone marrow cells.[18][21][22]

Step-by-Step Methodology:

  • Animal Model: Typically mice or rats (at least 5 analyzable animals per sex per group).[19][21]

  • Dose Selection: A preliminary range-finding study determines the maximum tolerated dose (MTD), which is the highest dose that can be administered without causing excessive systemic toxicity. The main study uses the MTD, 1/2 MTD, and 1/4 MTD, along with vehicle and positive controls (e.g., cyclophosphamide).[21]

  • Administration: The compound is typically administered once or twice (24 hours apart) via a clinically relevant route (e.g., oral gavage).

  • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last treatment.[21] This timing is critical to capture the peak of micronuclei formation in the newly formed erythrocytes.

  • Slide Preparation: Bone marrow cells are flushed, smeared on microscope slides, and stained (e.g., with Giemsa/May-Grünwald) to differentiate polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).

  • Microscopic Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei.[21] The ratio of PCEs to NCEs is also calculated as a measure of bone marrow cytotoxicity.

  • Data Interpretation: A positive result is a dose-related increase in the frequency of micronucleated PCEs that is statistically significant compared to the vehicle control.

Visualization: Mechanism of Micronucleus Formation

Micronucleus_Formation cluster_cell Erythroblast in Bone Marrow cluster_division Cell Division (Mitosis) cluster_maturation Maturation A Normal Chromosome B Damaged Chromosome (Acentric Fragment) A->B Genotoxic Agent (e.g., Clastogen) E Fragment is Left Behind in Cytoplasm B->E Lagging Fragment C Mitotic Spindle D Main Nucleus Forms F Main Nucleus is Extruded D->F Enucleation G Micronucleus Remains E->G H Polychromatic Erythrocyte (PCE)

Caption: Formation of a micronucleus from a chromosome fragment.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital physiological functions.[5][6] The ICH S7A guideline mandates a core battery of tests to assess the cardiovascular, respiratory, and central nervous systems.[5][23][24][25]

Core Battery Studies (ICH S7A):

  • Central Nervous System (CNS): Assesses effects on behavior, coordination, and body temperature in rats, often using a functional observational battery (FOB).[1]

  • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog or non-human primate).[23] Special attention is given to potential QT interval prolongation, a risk factor for cardiac arrhythmias.

  • Respiratory System: Measures respiratory rate and tidal volume in rats using methods like whole-body plethysmography.[23]

These studies are crucial for identifying potential acute and life-threatening risks that might occur within the therapeutic dose range.[6]

Synthesis and Overall Safety Profile

The culmination of these studies provides a comprehensive in vivo safety profile for (S)-4-Tert-butylcarbonyl-2-methylpiperazine. The integrated analysis of toxicokinetics, acute and repeated-dose toxicity, genotoxicity, and safety pharmacology allows for a scientifically grounded risk assessment.

Key Deliverables from the Preclinical Safety Program:

  • Hazard Identification: What are the potential adverse effects?

  • Target Organ Identification: Which organs are most susceptible? (e.g., Liver, based on hypothetical data).

  • Dose-Response Characterization: At what doses do these effects occur?

  • Reversibility: Are the adverse effects reversible upon cessation of treatment?

  • Safety Margins: Calculation of the margin between the NOAEL in the most sensitive species and the proposed starting dose in humans.

This robust data package is the foundation of the Investigational New Drug (IND) application, enabling a rational and safe transition into the clinical phase of drug development.

References

  • International Council for Harmonisation. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals: Guidance for Industry. FDA. [Link]

  • Organisation for Economic Co-operation and Development. (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]

  • Organisation for Economic Co-operation and Development. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. [Link]

  • International Council for Harmonisation. ICH Safety Guidelines. ICH. [Link]

  • European Medicines Agency. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. EMA. [Link]

  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]

  • U.S. Environmental Protection Agency. (1998). Dimethoate: Repeated Dose (28-Day) Oral Toxicity Study in Rats. EPA Archive. [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Organisation for Economic Co-operation and Development. Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. [Link]

  • Organisation for Economic Co-operation and Development. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]

  • U.S. Environmental Protection Agency. EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. [Link]

  • Inotiv. In Vivo Micronucleus Test. Inotiv. [Link]

  • U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals. EPA. [Link]

  • Altogen Labs. Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • IVAMI. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. [Link]

  • National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method. NTP. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Reviews in Mutation Research, 455(1-2), 155-166. [Link]

  • Organisation for Economic Co-operation and Development. Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • International Council for Harmonisation. (1994). S3A Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. ICH. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. [Link]

  • U.S. Food and Drug Administration. Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. [Link]

  • U.S. Food and Drug Administration. S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Federal Register. (2016). ICH S3A Guidance: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies-Questions and Answers. Federal Register. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • European Medicines Agency. S 3 A Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies. EMA. [Link]

  • European Medicines Agency. ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies - Scientific guideline. EMA. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]

  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

Sources

Foundational

Biological target binding affinity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

An In-depth Technical Guide to the Biological Target & Binding Affinity Characterization of (S)-4-Tert-butylcarbonyl-2-methylpiperazine For the attention of Researchers, Scientists, and Drug Development Professionals. Ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Target & Binding Affinity Characterization of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(S)-4-Tert-butylcarbonyl-2-methylpiperazine stands as a versatile chiral building block in modern medicinal chemistry. Its structural rigidity and synthetic tractability make it a valuable scaffold for the development of novel therapeutic agents. The piperazine motif is a well-established "privileged structure," frequently found in molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[1] This guide provides a comprehensive framework for elucidating the biological targets and quantifying the binding affinity of derivatives synthesized from this specific chiral piperazine. We will delve into the strategic rationale behind target identification, provide detailed, field-proven protocols for key binding assays, and discuss the interpretation of affinity data to guide lead optimization. This document is intended to serve as a practical handbook for researchers embarking on the characterization of novel compounds derived from this promising scaffold.

Introduction: The Strategic Importance of the (S)-4-Tert-butylcarbonyl-2-methylpiperazine Scaffold

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a heterocyclic compound distinguished by a piperazine ring system. The tert-butoxycarbonyl (Boc) protecting group offers synthetic stability and allows for controlled, regioselective derivatization, while the chiral methyl group provides a specific three-dimensional orientation, which is often critical for potent and selective interaction with biological targets.[2]

The piperazine ring itself is a cornerstone of drug design for several reasons[3]:

  • Physicochemical Properties : It can improve aqueous solubility, a desirable trait for favorable pharmacokinetics.[1]

  • Hydrogen Bonding : The nitrogen atoms can act as hydrogen bond acceptors, and when protonated at physiological pH, as hydrogen bond donors, facilitating strong interactions with protein binding sites.

  • Structural Versatility : The piperazine core can serve as a rigid linker between different pharmacophoric elements, enabling optimal spatial orientation for target engagement.

Given these attributes, derivatives of (S)-4-Tert-butylcarbonyl-2-methylpiperazine are prime candidates for screening against a multitude of biological targets. The core challenge, and the focus of this guide, is the systematic process of identifying these targets and accurately quantifying the strength of the interaction.

The Piperazine Moiety: A "Privileged Structure" in Drug Discovery

The prevalence of the piperazine scaffold in approved drugs underscores its therapeutic potential. This moiety is a key component in molecules designed to interact with a diverse range of protein families. Understanding this landscape is crucial for forming hypotheses about the potential targets of novel derivatives.

Target Class Examples of Piperazine-Containing Drugs Role of Piperazine
Kinase Inhibitors Imatinib, PalbociclibOften serves as a linker to engage the ATP-binding pocket and can enhance solubility.[1]
GPCRs (e.g., Adrenoceptors, Serotonin Receptors) Prazosin, AripiprazoleThe basic nitrogen of the piperazine often forms a key salt bridge with an acidic residue (e.g., Aspartate) in the transmembrane domain.[4][5]
Sigma Receptors (S1R/S2R) Haloperidol, (+)-PentazocineThe piperazine nitrogen is a crucial pharmacophoric element for interaction with key residues like Glu172 in the S1R binding site.[6]
Antiviral Agents IndinavirThe piperazine core forms part of the backbone of the molecule, contributing to the overall conformation required for binding to the viral protease.[2]

This established history provides a logical starting point for any target identification campaign for a novel piperazine derivative.

A Strategic Workflow for Target Identification and Affinity Determination

The journey from a novel compound to a characterized ligand is a systematic process of hypothesis generation and empirical validation. Below is a workflow designed to efficiently identify biological targets and quantify binding affinity.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Affinity Characterization & Validation A Compound Synthesis ((S)-4-Tert-butylcarbonyl-2-methylpiperazine derivative) B Computational Docking (Against known piperazine-binding proteins) A->B C Broad Panel Screening (e.g., commercial binding assay panel) A->C D Initial Hit Identification B->D C->D E Primary Binding Assay (e.g., Radioligand Competition) D->E Hypothesized Target(s) F Orthogonal Binding Assay (e.g., Isothermal Titration Calorimetry) E->F G Functional Assay (Cell-based, measures biological response) E->G H Data Analysis (Ki, Kd, IC50/EC50 determination) F->H G->H I Lead Optimization (Structure-Activity Relationship Studies) H->I Validated Lead

Caption: Strategic workflow for target identification and binding affinity validation.

Experimental Protocols for Binding Affinity Determination

Once a putative target is identified, rigorous quantitative assessment is paramount. The choice of assay depends on the nature of the target and the resources available. Here, we detail two gold-standard, orthogonal methods.[7][8]

Primary Binding Assay: Radioligand Competition Assay

This technique is a highly sensitive and robust method for determining the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[9]

Hypothetical Case Study Target: Sigma-1 Receptor (S1R), a target where numerous piperazine derivatives show high affinity.[6]

Principle: The assay measures the displacement of a known S1R radioligand (e.g., [³H]-(+)-pentazocine) from the receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[1]

Step-by-Step Protocol:

  • Preparation of Membranes:

    • Homogenize tissue known to express the S1R (e.g., guinea pig brain) or membranes from cells overexpressing the receptor in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, pH 8.0).

      • A fixed concentration of radioligand ([³H]-(+)-pentazocine, typically at its Kd concentration, e.g., 2.9 nM).[6]

      • Serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • Receptor membrane preparation (e.g., 100-200 µg protein per well).

  • Controls:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known S1R ligand to saturate the receptors (e.g., 10 µM Haloperidol).[1][6]

  • Incubation & Termination:

    • Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 120 minutes at 37°C).

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment, making it a powerful tool for validating primary hits.[8]

Principle: A solution of the ligand (test compound) is titrated into a solution of the target protein in the calorimeter cell. Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change per injection diminishes until only the heat of dilution is observed.

G cluster_details ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Preparation Titration Data Acquisition Analysis Prep Prepare purified protein and ligand solutions in identical, degassed buffer. Titration Inject small aliquots of ligand from syringe into protein in sample cell. Acquisition Measure differential power (μcal/sec) required to maintain zero temperature difference between sample and reference cells. Analysis Integrate heat peaks and fit to a binding model to extract Kd, ΔH, and stoichiometry (n). Prep->Titration Titration->Acquisition Acquisition->Analysis

Sources

Protocols & Analytical Methods

Method

Regioselective Synthesis Protocol for (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Introduction & Mechanistic Rationale (S)-4-Tert-butylcarbonyl-2-methylpiperazine (IUPAC: 2,2-dimethyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one; CAS: 1419100-97-2) is a highly valuable chiral building block frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-4-Tert-butylcarbonyl-2-methylpiperazine (IUPAC: 2,2-dimethyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one; CAS: 1419100-97-2) is a highly valuable chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and GPCR ligands[1].

The synthesis of this molecule relies on the regioselective acylation of (S)-2-methylpiperazine. The starting material possesses two secondary amines with distinct local environments:

  • N1 Position: Sterically hindered by the adjacent C2-methyl group.

  • N4 Position: Sterically unhindered, flanked only by methylene groups.

While standard acylating agents (e.g., benzoyl chloride) yield modest 2:1 mixtures of N1 and N4 acylated products requiring complex separation or in-situ protecting-group strategies[2], the use of a highly bulky electrophile—such as a tert-butylcarbonyl (pivaloyl) group—amplifies the steric discrimination. The massive spatial profile of the tert-butyl group creates an insurmountable transition-state energy barrier for N1 attack. Consequently, the nucleophilic attack is driven exclusively toward the unhindered N4 position, yielding the desired regioisomer without the need for prior protection steps[3].

ReactionPathway SM (S)-2-Methylpiperazine (Sterically hindered N1, Accessible N4) Intermediate Transition State (Minimizes Steric Clash) SM->Intermediate Base / Activation Reagent Pivaloyl Chloride / Pivalic Acid (Bulky Electrophile) Reagent->Intermediate Product (S)-4-Tert-butylcarbonyl- 2-methylpiperazine (Target Molecule) Intermediate->Product Regioselective Acylation

Mechanistic pathway highlighting steric discrimination during regioselective acylation.

Quantitative Data Summaries

To provide flexibility for both rapid medicinal chemistry discovery and scalable process chemistry, two validated methodologies are presented below. Method A utilizes kinetic control via an acyl chloride, while Method B utilizes thermodynamic control via N,N'-Carbonyldiimidazole (CDI) activation[3].

ParameterMethod A: Direct Kinetic AcylationMethod B: CDI-Mediated Coupling
Acylating Agent Pivaloyl Chloride (1.05 eq)Pivalic Acid (1.0 eq) + CDI (1.0 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureReflux (65 °C)
Reaction Time 2 - 4 hours6 hours (3h activation + 3h coupling)
Regioselectivity > 95% (N4 preference)> 98% (N4 preference)
Key Advantage Fast, high-yielding, standard bench setup.Avoids corrosive HCl gas; green chemistry.

Step-by-Step Experimental Protocols

Method A: Direct Kinetic Acylation using Pivaloyl Chloride

Expertise & Experience Insight: This method is ideal for rapid, small-to-medium scale synthesis. The dropwise addition at 0 °C is critical; allowing the temperature to spike will provide enough kinetic energy to overcome the steric barrier at N1, degrading the regioselectivity.

Step 1: Reaction Setup

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve (S)-2-methylpiperazine (1.0 eq, 10.0 mmol, 1.00 g) in anhydrous DCM (50 mL, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.2 eq, 12.0 mmol). Causality: The base neutralizes the HCl byproduct generated during acylation, preventing the protonation of the unreacted piperazine which would otherwise stall the reaction.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition

  • Dissolve pivaloyl chloride (1.05 eq, 10.5 mmol, 1.29 mL) in anhydrous DCM (10 mL).

  • Add the pivaloyl chloride solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Slow addition maintains a low concentration of the highly reactive electrophile, ensuring it only reacts with the most kinetically favorable (least hindered) N4 amine.

Step 3: Self-Validating In-Process Control (IPC)

  • Remove the ice bath and allow the mixture to stir and warm to room temperature for 2 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 101.1) is consumed, and the product mass (m/z 185.3 [M+H]+) is the dominant peak. TLC (DCM:MeOH 9:1, Ninhydrin stain) can also be used; the secondary amine product will stain a distinct color compared to the diamine starting material.

Step 4: Workup & Purification

  • Quench the reaction by adding saturated aqueous NaHCO3 (30 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel. Field-Proven Insight: Use a gradient of 2% to 10% MeOH in DCM containing 0.1% Et3N. The addition of Et3N is mandatory to prevent the secondary amine product from streaking on the acidic silica gel.

Workflow Step1 Dissolve SM & Base in DCM (0 °C) Step2 Dropwise Addition of Pivaloyl Chloride Step1->Step2 Step3 Stir at RT (2-4 hours) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Column Chromatography Step4->Step5

Step-by-step experimental workflow and in-process controls for kinetic acylation.

Method B: CDI-Mediated Green Coupling (Patent-Backed)

Expertise & Experience Insight: Based on validated industrial procedures[3], this method avoids corrosive acyl chlorides. The formation of the acyl imidazole intermediate provides an even bulkier electrophile than pivaloyl chloride, virtually guaranteeing 100% regioselectivity.

Step 1: Acid Activation

  • Dissolve pivalic acid (1.0 eq, 10.0 mmol, 1.02 g) and N,N'-Carbonyldiimidazole (CDI) (1.0 eq, 10.0 mmol, 1.62 g) in anhydrous THF (50 mL).

  • Heat the mixture to reflux (65 °C) for 3 hours. Causality: CDI activates the carboxylic acid to an intermediate acyl imidazole. Refluxing drives off the CO2 byproduct gas, pulling the thermodynamic equilibrium entirely to the right[3].

Step 2: Amine Coupling & IPC

  • Cool the mixture slightly and add (S)-2-methylpiperazine (1.0 eq, 10.0 mmol, 1.00 g).

  • Resume reflux for an additional 3 hours[3].

  • Validation Check: Perform LC-MS analysis to confirm the disappearance of the acyl imidazole intermediate and the appearance of the m/z 185.3 product peak.

Step 3: Workup

  • Concentrate the THF in vacuo.

  • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove imidazole byproducts.

  • Dry over Na2SO4, concentrate, and purify via column chromatography as described in Method A.

Analytical Characterization (Self-Validation Metrics)

To ensure the structural integrity and regiochemical purity of the synthesized (S)-4-Tert-butylcarbonyl-2-methylpiperazine, verify the isolated product against these analytical benchmarks:

  • LC-MS (ESI+): Expected exact mass is 184.16 Da. The spectrum must show a dominant [M+H]+ ion at m/z 185.3 .

  • 1H NMR (CDCl3, 400 MHz):

    • Look for a massive, sharp singlet integrating to 9H around 1.20 - 1.30 ppm (corresponding to the tert-butyl group).

    • The C2-methyl doublet (3H) should appear around 1.00 - 1.15 ppm .

    • Crucial Regiochemistry Check: The absence of a second, minor tert-butyl singlet confirms the lack of the N1-acylated regioisomer. If the N1 position were acylated, the steric clash with the C2-methyl group would cause a distinct downfield shift of the methyl protons, which should be absent in a pure N4-acylated sample.

References

  • [1] ChemRadar. "2,2-Dimethyl-1-[(3S)-3-methyl-1-piperazinyl]-1-propanone CAS#1419100-97-2 | FCMD | Food Contact Materials Regulations Database." ChemRadar. URL:[Link]

  • [2] Meanwell, N. A., et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." Bioorganic & Medicinal Chemistry, 2021. PMC8478415. URL:[Link]

  • [3] "A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound." Chinese Patent CN100448849C, Google Patents. URL:

Sources

Application

Application Notes and Protocols for NMR Spectroscopy of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the preparation of (S)-4-Tert-butylcarbonyl-2-methylpiperazine for Nuclear Magnetic Resona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the preparation of (S)-4-Tert-butylcarbonyl-2-methylpiperazine for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis.

Introduction

(S)-4-Tert-butylcarbonyl-2-methylpiperazine, also known as (S)-1-Boc-3-methylpiperazine, is a chiral heterocyclic compound frequently utilized as a building block in the synthesis of pharmaceuticals.[1][2][3] Its molecular formula is C10H20N2O2 and it has a molecular weight of 200.28 g/mol .[1][3][4] Accurate characterization of this molecule and its derivatives by NMR spectroscopy is critical for ensuring the quality and efficacy of final drug products. The quality of the resulting NMR spectrum is profoundly dependent on meticulous sample preparation.[5] This guide provides a scientifically grounded, step-by-step approach to sample preparation, covering solvent selection, concentration optimization, and the use of internal standards, to yield high-resolution spectra suitable for detailed analysis.

Foundational Principles of NMR Sample Preparation

The primary objective of NMR sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[6] The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is essential to minimize overwhelming solvent signals in ¹H NMR spectra.[7][8][9][10] The deuterium signal also serves as a "lock" to stabilize the magnetic field during data acquisition.[10][11]

The following sections detail the critical parameters and protocols for preparing high-quality NMR samples of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

Key Considerations for Sample Preparation

A summary of the crucial parameters for preparing (S)-4-Tert-butylcarbonyl-2-methylpiperazine samples for NMR analysis is presented in the table below.

ParameterRecommendationRationale & Key Considerations
Analyte Purity High purityImpurities can complicate spectral interpretation and affect quantitative accuracy.
Solvent Selection Deuterated Chloroform (CDCl₃) is a primary choice. Other options include Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆).[8][9][12]The choice depends on the solubility of the analyte and the desired chemical shift dispersion. CDCl₃ is a good starting point for many organic molecules due to its ability to dissolve a wide range of compounds.[7][9] For compounds with conformational isomers, the choice of solvent can influence the observed spectra.[12][13][14]
Sample Concentration 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR.[15] 20-50 mg for ¹³C NMR.[16]This concentration range typically provides a good signal-to-noise ratio for routine structural analysis without causing issues with viscosity or solubility.[6][17] Overly concentrated samples can lead to broadened spectral lines and difficulty in shimming.[17]
Internal Standard Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[15] For quantitative NMR (qNMR), a stable, non-reactive standard with non-overlapping signals is required (e.g., maleic acid, 1,4-dinitrobenzene).[18][19]TMS is the standard reference for ¹H and ¹³C NMR. For qNMR, the internal standard must be accurately weighed and completely soluble.[20][21][22]
NMR Tube High-quality, 5 mm NMR tubes.The quality of the NMR tube directly impacts the magnetic field homogeneity and, consequently, the spectral resolution.[6][23]
Sample Volume 40-50 mm sample height (approximately 0.6-0.7 mL) in a standard 5 mm tube.[6][23]This volume ensures that the sample is within the active region of the NMR probe's coils, which is crucial for optimal shimming and signal detection.[6]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

This protocol is suitable for routine structural characterization of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

Materials:

  • (S)-4-Tert-butylcarbonyl-2-methylpiperazine

  • Deuterated Chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Pasteur pipette and glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of (S)-4-Tert-butylcarbonyl-2-methylpiperazine into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6][15]

  • Internal Standard: Add a small drop of TMS to the solution.

  • Dissolution: Cap the vial and gently vortex until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.[21] Complete dissolution is critical for obtaining high-quality spectra.[6]

  • Filtration and Transfer: To remove any residual solid particles that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5] This step is crucial as solid particles can distort the magnetic field homogeneity.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[21] Label the tube clearly with a permanent marker.[17]

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

This protocol is designed for the accurate determination of the purity or concentration of (S)-4-Tert-butylcarbonyl-2-methylpiperazine using an internal standard.

Materials:

  • (S)-4-Tert-butylcarbonyl-2-methylpiperazine of known approximate purity

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated Chloroform (CDCl₃)

  • Analytical balance (readable to at least 0.01 mg)

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Pasteur pipette and glass wool

Procedure:

  • Selection of Internal Standard: Choose an internal standard that is soluble in CDCl₃, does not react with the analyte, and has at least one signal that is well-resolved from the analyte's signals.[6][19][21]

  • Accurate Weighing: Using an analytical balance, accurately weigh a known mass of the internal standard into a clean, dry vial. Then, accurately weigh a known mass of (S)-4-Tert-butylcarbonyl-2-methylpiperazine into the same vial.[20][22] Aim for a molar ratio that will give comparable integral values for the signals of interest.

  • Solvent Addition and Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and vortex until both the analyte and the internal standard are completely dissolved.[21]

  • Filtration and Transfer: Filter the solution into the NMR tube as described in Protocol 1.

  • Capping and Labeling: Cap and label the NMR tube.

NMR Data Acquisition and Processing Workflow

The acquisition of high-quality NMR data requires careful optimization of spectrometer parameters. The subsequent processing of the raw data is equally important for extracting meaningful information.

Data Acquisition
  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[11] Shimming is the process of adjusting the currents in the shim coils to maximize the homogeneity of the magnetic field across the sample.[24][25][26] Proper shimming is critical for achieving sharp spectral lines and high resolution.[25]

  • Setting Acquisition Parameters: Key parameters to consider include the number of scans, relaxation delay, and spectral width.[27] For quantitative experiments, a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of any proton of interest) is crucial to ensure complete relaxation and accurate integration.[22]

  • Data Acquisition: Initiate the data acquisition.

Data Processing

The raw NMR data, known as the Free Induction Decay (FID), is a time-domain signal. A series of processing steps are required to convert this into an interpretable frequency-domain spectrum.[27][28][29][30]

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing Locking Locking Shimming Shimming Locking->Shimming Stabilize Field Acquisition_Params Set Acquisition Parameters Shimming->Acquisition_Params Homogenize Field Acquire_Data Acquire FID Acquisition_Params->Acquire_Data Define Experiment Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Time to Frequency Domain Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Align Peaks Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Remove Distortion Referencing Referencing Baseline_Correction->Referencing Calibrate Chemical Shifts Integration Integration Referencing->Integration Quantify Signals

Caption: Workflow for NMR data acquisition and processing.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution Poor shimming, high sample viscosity, presence of paramagnetic impurities, or solid particles.[5][6][17]Re-shim the sample. If the problem persists, dilute the sample or prepare a fresh sample, ensuring complete dissolution and filtration.
Low Signal-to-Noise Ratio Insufficient sample concentration or too few scans.[6][31]Increase the number of scans. If the signal is still weak, a more concentrated sample may be necessary.
Extra Peaks in the Spectrum Solvent impurities, water contamination, or impurities in the analyte.Use high-purity deuterated solvents. Dry the solvent and glassware if water peaks are prominent.[8][23]
Inaccurate Integrals (in qNMR) Incomplete relaxation, poor baseline correction, or overlapping peaks.Increase the relaxation delay. Ensure proper baseline correction. Choose an internal standard with non-overlapping signals.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the preparation of (S)-4-Tert-butylcarbonyl-2-methylpiperazine samples for NMR spectroscopy. Adherence to these procedures, from careful solvent and standard selection to meticulous sample handling and data acquisition, is paramount for obtaining high-quality, reliable, and reproducible NMR data. This, in turn, is fundamental for the accurate structural and quantitative analysis essential in pharmaceutical research and development.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • JEOL USA. (2022). Optimizing NMR Processing: Techniques and Best Practices.
  • The MetaRbolomics book. 2.
  • Weizmann Institute of Science. NMR | Shimming | Chemical Research Support.
  • Labinsights. (2025, February 19).
  • University of Wisconsin-Madison. (2004, May 11). How to Shim on a Varian - NMR.
  • University of California, Riverside. (2006, June 15). Shimming and locking.
  • Sigma-Aldrich. NMR Solvents.
  • NESG Wiki. (2009, December 9). Shimming.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • TCI AMERICA. Deuterated Compounds for NMR.
  • Creative Biostructure. NMR Data Processing and Interpretation.
  • Ellis, J. V., & Gellman, S. H. (2003).
  • Emery Pharma. (2024, February 9).
  • University of Illinois. Shimming an NMR Magnet.
  • Mestrelab Research. (2025, April 13).
  • Kupče, Ē., & Claridge, T. D. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry, 93(31), 10764–10771.
  • JEOL Ltd. Let's try doing quantitative NMR | Applications Notes.
  • BenchChem. optimizing acquisition parameters for ¹⁹F NMR experiments.
  • Fraser Lab.
  • University of Leicester.
  • Acanthus Research. (2022, June 24).
  • University of York. (2017).
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters | NMR Facility - Chemistry Department.
  • Schlagnitweit, J., et al. (2024). Optimising in-cell NMR acquisition for nucleic acids. PMC - NIH.
  • BenchChem.
  • American Chemical Society. (2015). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory.
  • Sigma-Aldrich.
  • ResearchGate. (2018). 1 H NMR spectra of compound 3a measured in five different solvents.
  • Santa Cruz Biotechnology. 4-N-Boc-2-methyl-piperazine | CAS 120737-59-9.
  • National Center for Biotechnology Information. (2018).
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • American Chemical Society. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • Synblock. (S)-4-N-BOC-2-Methylpiperazine | CAS 147081-29-6.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Cornell University. NMR Sample Preparation - Cornell NMR and Chemistry MS Facilities.
  • Weizmann Institute of Science.
  • Iowa State University.
  • Chem-Impex. (S)-1-(tert-Butoxycarbonyl)-2-methylpiperazine.
  • Sigma-Aldrich. 4-N-Boc-2-methyl-piperazine AldrichCPR.
  • Chemsrc. (2025, August 22). (S)-4-N-Boc-2-methylpiperazine | CAS#:147081-29-6.
  • Sunway Pharm Ltd. (s)-4-N-boc-2-methylpiperazine - CAS:147081-29-6.

Sources

Method

Scale-up manufacturing and synthesis process for (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Application Note: Scale-Up Manufacturing and Regioselective Synthesis Protocol for (S)-4-tert-Butylcarbonyl-2-methylpiperazine Introduction & Mechanistic Rationale (S)-4-tert-Butylcarbonyl-2-methylpiperazine (commonly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Regioselective Synthesis Protocol for (S)-4-tert-Butylcarbonyl-2-methylpiperazine

Introduction & Mechanistic Rationale

(S)-4-tert-Butylcarbonyl-2-methylpiperazine (commonly referred to as (S)-4-pivaloyl-2-methylpiperazine) is a highly valued chiral building block in modern drug discovery. Its rigidified, sterically tuned piperazine scaffold is frequently utilized to improve the pharmacokinetic profiles and target binding affinities of active pharmaceutical ingredients (APIs).

Transitioning the synthesis of this molecule from the bench to pilot-scale manufacturing requires strict control over regioselectivity. The piperazine ring contains two secondary amines: the N1 position and the N4 position. The fundamental causality driving this protocol is steric hindrance . The chiral methyl group at the C2 position creates a dense steric shield around the adjacent N1 amine. When exposed to a bulky electrophile like pivaloyl chloride (tert-butylcarbonyl chloride), nucleophilic acyl substitution is heavily biased toward the unhindered N4 position[1].

This intrinsic regioselectivity is a massive advantage for process chemistry: it entirely bypasses the need for costly, multi-step protection and deprotection sequences (such as temporary Boc-protection), allowing for a direct, single-step monoacylation[2].

Mechanism SM (S)-2-Methylpiperazine N1 (Sterically Hindered) N4 (Unhindered) TS1 Attack at N1 (High Steric Clash) SM->TS1 TS4 Attack at N4 (Low Steric Clash) SM->TS4 Reagent Pivaloyl Chloride (Bulky Electrophile) Reagent->TS1 Reagent->TS4 Prod1 1-Pivaloyl Isomer (Trace/None) TS1->Prod1 Prod4 (S)-4-Pivaloyl-2-methylpiperazine (Major Product) TS4->Prod4

Fig 1. Regioselective acylation driven by steric hindrance at the N1 position.

Process Chemistry: The Schotten-Baumann Advantage

For large-scale manufacturing, traditional homogeneous organic reactions requiring expensive bases (e.g., DIPEA, TEA) and anhydrous conditions are economically and environmentally unfavorable. Instead, this protocol employs modified Schotten-Baumann conditions utilizing a biphasic Toluene/Aqueous NaOH system[3].

Causality behind the solvent/base choice:

  • Exotherm Management: The aqueous phase acts as a heat sink, absorbing the intense thermal energy released during the acyl substitution[4].

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl will rapidly protonate the N4 amine of unreacted starting material, stalling the reaction. Aqueous NaOH continuously neutralizes the HCl, driving the reaction to completion.

  • Phase Partitioning: Toluene is selected over Dichloromethane (DCM) for pilot-scale operations due to its superior environmental profile and excellent phase separation dynamics, which prevents emulsion formation during downstream workup.

Pathway A Reactants Feed (S)-2-Methylpiperazine + Toluene B Biphasic Reactor (0-5°C, NaOH aq) A->B D Phase Separation (Aqueous vs Organic) B->D C Pivaloyl Chloride (Slow Addition) C->B E Organic Wash (Brine Extraction) D->E Organic Phase F Crystallization & Drying E->F G Final Product >99% Purity F->G

Fig 2. Biphasic Schotten-Baumann scale-up workflow for regioselective acylation.

Self-Validating Experimental Protocol (Pilot Scale: 5 kg)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure the reaction cannot proceed to the next stage unless specific physiochemical parameters are met.

Materials Required:

  • (S)-2-Methylpiperazine: 5.0 kg (50.0 mol, 1.0 eq)

  • Pivaloyl Chloride: 6.3 kg (52.5 mol, 1.05 eq)

  • Sodium Hydroxide (NaOH, 20% w/w aqueous): 12.0 L

  • Toluene (Process Grade): 50.0 L

  • Purified Water: 20.0 L

Step-by-Step Methodology:

  • Reactor Initialization & Biphasic Formation:

    • Charge a 100 L glass-lined reactor with 50.0 L of Toluene and 5.0 kg of (S)-2-methylpiperazine. Initiate overhead stirring at 150 RPM.

    • Add 12.0 L of 20% NaOH (aq).

    • Causality: Establishing the biphasic system prior to electrophile addition ensures that the acid scavenger is uniformly distributed.

  • Cryogenic Cooling:

    • Engage the reactor's cooling jacket. Bring the internal temperature of the biphasic mixture to 0–5 °C.

    • Self-Validation Check: Do not proceed until the internal thermocouple registers ≤ 5 °C for at least 15 consecutive minutes.

  • Electrophile Addition:

    • Charge a header vessel with 6.3 kg of Pivaloyl chloride.

    • Begin dropwise addition of Pivaloyl chloride into the reactor over a period of 4–6 hours.

    • Causality: Pivaloyl chloride is highly reactive. Rapid addition will cause a temperature spike, leading to the competitive hydrolysis of pivaloyl chloride into pivalic acid, thereby killing the yield. Maintain internal temperature strictly below 10 °C.

  • In-Process Control (IPC) & pH Verification:

    • Post-addition, allow the reaction to stir for 2 hours at 10 °C.

    • Self-Validation Check 1 (pH): Halt stirring, allow phases to separate, and sample the aqueous layer. The pH must be ≥ 10. If pH < 9, add 1.0 L of 10% NaOH to prevent amine protonation.

    • Self-Validation Check 2 (Conversion): Sample the organic layer. Analyze via GC-FID. The reaction is deemed complete when unreacted (S)-2-methylpiperazine is ≤ 1.0%.

  • Phase Separation & Washing:

    • Transfer the mixture to a decanter. Allow 30 minutes for phase settling.

    • Drain and discard the lower aqueous layer (contains NaCl and excess NaOH).

    • Wash the upper Toluene layer with 20.0 L of purified water, followed by 15.0 L of saturated brine (NaCl aq) to remove trace aqueous impurities and begin drying the organic phase.

  • Isolation & Crystallization:

    • Transfer the Toluene layer to a rotary evaporator or distillation unit. Concentrate under vacuum (50 mbar, 45 °C) until the total volume is reduced by 75%.

    • Cool the concentrated solution to 0 °C to induce crystallization. Filter the resulting white crystalline solid and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility, all quantitative data and analytical specifications are standardized. The slight drop in yield during scale-up is a known mechanical phenomenon related to reactor transfer losses, while regioselectivity remains highly conserved.

Table 1: Process Parameters & Yield Comparison

ParameterLab Scale (100 g)Pilot Scale (5.0 kg)Causality / Scientific Note
Molar Yield 92.5%88.4%Slight reduction at pilot scale due to mechanical transfer loss and reactor holdup.
Regioselectivity (N4:N1) > 99:1> 99:1Steric hindrance at N1 is an intrinsic molecular property and is scale-independent.
Addition Time 30 minutes5.5 hoursExtended time required to manage the massive exothermic heat load in the 100 L reactor.
E-Factor (Waste/Product) 4.23.8Improved solvent recovery protocols at the pilot scale reduce overall environmental impact.

Table 2: Analytical Specifications for Release

Quality AttributeSpecification LimitAnalytical Methodology
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 98.5% (Area %)GC-FID (Standard Capillary Column)
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLC (Isocratic Elution)
Moisture Content ≤ 0.5% w/wKarl Fischer Titration
Residual Toluene ≤ 890 ppmHeadspace GC-MS (ICH Q3C guidelines)

Sources

Application

(S)-4-Tert-butylcarbonyl-2-methylpiperazine crystallization and purification techniques

Application Note: Advanced Crystallization and Purification Protocols for (S)-1-Boc-3-methylpiperazine Executive Summary & Scientific Significance (S)-4-Tert-butylcarbonyl-2-methylpiperazine—standardized in industrial no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Protocols for (S)-1-Boc-3-methylpiperazine

Executive Summary & Scientific Significance

(S)-4-Tert-butylcarbonyl-2-methylpiperazine—standardized in industrial nomenclature as (S)-1-Boc-3-methylpiperazine (CAS: 147081-29-6)—is a highly valuable chiral building block in modern drug discovery[1]. It provides the critical piperazine core required to synthesize covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510)[2].

The KRAS G12C mutation locks the protein in a constitutively active GTP-bound state, relentlessly driving oncogenesis via the PI3K-AKT-mTOR and MAPK signaling pathways[3]. The chiral methyl group on the piperazine ring is structurally essential; it precisely orientates the molecule within the Switch II pocket of the KRAS protein, allowing the drug's warhead to covalently bind to Cysteine-12. Consequently, the enantiomeric excess (ee) and chemical purity of this intermediate must be rigorously controlled.

KRAS_Pathway Sotorasib KRAS G12C Inhibitors (Derived from (S)-1-Boc-3-methylpiperazine) KRAS KRAS G12C (Active GTP-bound) Sotorasib->KRAS Covalent Blockade PI3K PI3K KRAS->PI3K Activates MAPK RAF-MEK-ERK (MAPK Cascade) KRAS->MAPK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Figure 1: KRAS G12C signaling via PI3K/AKT and MAPK pathways targeted by Sotorasib.

Physicochemical Profiling

Understanding the physical properties of (S)-1-Boc-3-methylpiperazine is critical for designing its purification strategy. The compound's low melting point (40–45 °C) means that minor impurities or residual solvents will drastically depress the melting point, causing the material to exist as a supercooled liquid ("oil") at room temperature rather than a solid crystal.

Table 1: Key Physicochemical Properties

Property Value Clinical / Synthetic Implication
Appearance White to yellow crystalline powder Prone to deliquescence if exposed to moisture.
Melting Point 40–45 °C High risk of "oiling out" during standard cooling crystallization.
Optical Rotation [α]D -16±2° (c = 1, dioxane) Crucial metric for confirming enantiomeric purity.
pKa 8.52 (Predicted) Basic secondary amine; susceptible to oxidation.

| Storage Conditions | 2–8 °C, Inert Atmosphere | Must be protected from light, air, and humidity[1]. |

Mechanistic Insights into Crystallization

The Challenge: Traditional high-temperature cooling crystallization is unviable. Because the melting point is ~40 °C, cooling a warm saturated solution often crosses the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the primary nucleation curve. This results in "oiling out"—a phenomenon where the compound separates as an impurity-rich syrup.

The Solution: A low-temperature anti-solvent crystallization approach is required. Isopropyl acetate (IPAc) is utilized as the primary solvent because it provides excellent solubility and is easily displaced by non-polar anti-solvents[4]. Chilled heptane is used as the anti-solvent to force supersaturation at sub-ambient temperatures (0–5 °C). Furthermore, seeding is mandatory to bypass the high activation energy of primary nucleation, directing the molecules immediately into a stable crystal lattice rather than an amorphous oil.

Table 2: Anti-Solvent Screening Data (Causality of Solvent Choice)

Solvent / Anti-Solvent Pair Ratio (v/v) Yield Purity (HPLC) Physical Form Mechanism / Observation
IPAc / Heptane 1:3 85% 99.2% Free-flowing crystals Optimal supersaturation trajectory; avoids LLPS.
DCM / Hexane 1:4 78% 98.5% Sticky / Amorphous Rapid precipitation traps impurities; poor morphology.

| Toluene / Heptane | 1:3 | 60% | 97.0% | Oiled out | High solubility in Toluene depresses MP further. |

Experimental Protocols

Protocol A: Synthesis and Crude Isolation

Causality: The mono-Boc protection of (S)-2-methylpiperazine must be conducted at 0 °C to strictly control the reaction exotherm and prevent the formation of di-Boc protected impurities.

  • Dissolution: In a flame-dried flask under N₂, dissolve 400 mg of (S)-2-methylpiperazine in 20 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Chill the reactor to 0 °C using an ice-brine bath.

  • Addition: Slowly add 871 mg of di-tert-butyl dicarbonate (Boc₂O) dropwise over 30 minutes.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench & Extract: Quench with 20 mL deionized water. Extract the aqueous phase with DCM (2 x 40 mL).

  • Workup: Combine organic phases, wash with saturated NaCl (40 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure (30 °C bath temp) to yield a white solid/oil crude mixture (~84% yield)[1].

Protocol B: Self-Validating Anti-Solvent Crystallization

Causality: This system is self-validating through visual In-Process Controls (IPC). If the solution turns cloudy before seeding, LLPS has occurred, and the system must be gently warmed to redissolve.

  • Dissolution: Dissolve the crude (S)-1-Boc-3-methylpiperazine in Isopropyl Acetate (1.0 L/kg) at 20 °C.

  • Controlled Cooling: Cool the solution to 0–5 °C at a strict rate of 0.5 °C/min.

    • IPC Check: Verify the solution remains completely clear.

  • Seeding: Introduce 1% w/w of pure (S)-1-Boc-3-methylpiperazine seed crystals. Stir for 15 minutes to allow secondary nucleation sites to form.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose chilled Heptane (3.0 L/kg, pre-cooled to 0 °C) over 2 hours.

  • Aging: Hold the slurry isothermally at 0 °C for 2 hours to maximize yield and allow Ostwald ripening.

  • Inert Filtration: Filter the slurry rapidly using a sintered glass funnel under a strict nitrogen blanket. Note: Exposure to ambient humidity will cause immediate deliquescence.

  • Washing & Drying: Wash the filter cake with 0.5 L/kg of cold Heptane. Dry in a vacuum oven (<50 mbar) at 25 °C for 12 hours.

    • Validation IPC: Chiral HPLC must confirm >99% ee and >98% chemical purity.

Crystallization_Workflow Crude Crude (S)-1-Boc-3-methylpiperazine (Oil/Solid Mix) Dissolution Dissolution in Isopropyl Acetate (20°C) Crude->Dissolution Cooling Controlled Cooling (0°C to 5°C) Dissolution->Cooling Seeding Seeding (Prevent Oiling Out) Cooling->Seeding AntiSolvent Anti-Solvent Addition (Chilled Heptane) Aging Isothermal Aging (2 Hours at 0°C) AntiSolvent->Aging Seeding->AntiSolvent Filtration Inert Filtration (N2 Atmosphere) Aging->Filtration Drying Drying Filtration->Drying Pure Pure Drying->Pure

Figure 2: Low-temperature anti-solvent crystallization workflow for (S)-1-Boc-3-methylpiperazine.

References

  • PMC - National Institutes of Health. "Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer". NIH National Library of Medicine. [Link]

  • Frontiers. "Therapeutic strategies for KRAS G12C-mutant non-small cell lung cancer: from bench to bedside and beyond". Frontiers in Oncology. [Link]

  • Google Patents. "WO2021097212A1 - Improved synthesis of kras g12c inhibitor compound".
Method

In Vitro Assay Protocols and Applications for (S)-4-Tert-butylcarbonyl-2-methylpiperazine in Drug Discovery

Executive Summary (S)-4-Tert-butylcarbonyl-2-methylpiperazine is a highly privileged chiral fragment and synthetic intermediate in modern oncology drug discovery. The 2-methylpiperazine core serves as a critical pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a highly privileged chiral fragment and synthetic intermediate in modern oncology drug discovery. The 2-methylpiperazine core serves as a critical pharmacophore in the development of covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510), which traps the KRAS oncoprotein in its inactive GDP-bound state[1]. In Fragment-Based Drug Discovery (FBDD), evaluating the biophysical binding, metabolic stability, and baseline cytotoxicity of such chiral building blocks is a mandatory prerequisite before functionalizing them with electrophilic warheads (e.g., acrylamides)[2].

As a Senior Application Scientist, I have designed this guide to provide self-validating, in-depth protocols for utilizing (S)-4-Tert-butylcarbonyl-2-methylpiperazine in early-stage in vitro profiling.

Protocol 1: Fragment-Based Target Binding via Surface Plasmon Resonance (SPR)

Causality & Experimental Design: Fragments like (S)-4-Tert-butylcarbonyl-2-methylpiperazine typically exhibit weak target affinities ( KD​ in the µM to mM range). Traditional biochemical assays often fail to detect these transient interactions. Surface Plasmon Resonance (SPR) is the gold standard for FBDD because it provides real-time, label-free kinetic data[3]. Because fragments require high screening concentrations (up to 1 mM), they must be dissolved in higher concentrations of DMSO. A critical failure point in fragment SPR is the "bulk shift" caused by DMSO's high refractive index. Therefore, this protocol integrates a rigorous DMSO solvent correction curve to ensure the system is self-validating and isolates true binding events from solvent artifacts.

Step-by-Step Methodology
  • Target Immobilization:

    • Prepare a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

    • Dilute recombinant KRAS G12C (GDP-bound) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5).

    • Inject the protein across the active flow cell to achieve an immobilization level of 3000–4000 Response Units (RU). High density is required to detect the low molecular weight (~228 Da) of the piperazine fragment.

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation & DMSO Calibration:

    • Prepare the running buffer: PBS-P+ (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO .

    • Create a 6-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in PBS-P+ to correct for excluded volume effects during data analysis.

  • Analyte Preparation:

    • Prepare a 50 mM stock of (S)-4-Tert-butylcarbonyl-2-methylpiperazine in 100% DMSO.

    • Dilute the stock into PBS-P+ (0% DMSO) to achieve a top concentration of 1 mM with a final DMSO concentration of exactly 2.0%.

    • Perform 2-fold serial dilutions in the 2.0% DMSO running buffer (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Injection & Kinetic Analysis:

    • Inject the concentration series over both the reference (blank) and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Contact time: 60 seconds; Dissociation time: 120 seconds.

    • Validation: Inject a known positive control (e.g., a known Switch-II pocket binder) at the start and end of the run to verify that KRAS remains active and folded.

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir steady-state affinity model to calculate the KD​ .

SPR_Workflow A Target Immobilization (KRAS G12C GDP) B DMSO Calibration (Refractive Index Match) A->B C Analyte Injection (1000 µM to 62.5 µM) B->C D Data Acquisition (Double Referencing) C->D E Steady-State Analysis (KD Calculation) D->E

SPR workflow for fragment-based screening of small molecules.

Protocol 2: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Causality & Experimental Design: Before a fragment is elaborated into a lead compound, its metabolic liability must be assessed. The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes frequently oxidize piperazine rings or cleave protecting groups like tert-butylcarbonyl[4]. This assay determines the intrinsic clearance ( CLint​ ) of the fragment. To make this a self-validating system, we run a "minus-cofactor" control to rule out non-CYP mediated degradation (e.g., chemical instability or non-specific protein binding) and use Verapamil as a high-clearance positive control.

Step-by-Step Methodology
  • Master Mix Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a master mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.5 mg/mL HLM protein.

  • Compound Spiking:

    • Add (S)-4-Tert-butylcarbonyl-2-methylpiperazine to the master mix to achieve a final concentration of 1 µM (keep organic solvent <0.25% to prevent CYP inhibition).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Control: For the minus-cofactor control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling & Quenching:

    • At time points t=0,5,15,30,and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

    • The high organic content instantly denatures the CYP enzymes, quenching the reaction.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent fragment.

    • Calculate the elimination rate constant ( k ) from the natural log of % remaining vs. time, and derive CLint​ ( μL/min/mg protein ).

Protocol 3: In Vitro Cytotoxicity Profiling

Causality & Experimental Design: A successful fragment must be biologically inert on its own to ensure that future on-target efficacy is driven by the elaborated pharmacophore (e.g., the covalent warhead) rather than baseline toxicity of the scaffold[5]. We utilize a luminescent ATP-detection assay (CellTiter-Glo) in KRAS-mutant (NCI-H358) and wild-type cell lines to confirm the fragment's non-toxic baseline.

Step-by-Step Methodology
  • Cell Plating: Seed NCI-H358 cells at 3,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the fragment at concentrations ranging from 100 µM down to 10 nM (0.1% final DMSO). Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

KRAS_Pathway Piperazine (S)-4-Tert-butylcarbonyl- 2-methylpiperazine Derivatives KRAS_GDP KRAS G12C (GDP) Inactive State Piperazine->KRAS_GDP Covalent Binding (Switch-II Pocket) KRAS_GTP KRAS G12C (GTP) Active State KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP RAF RAF Kinase KRAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

KRAS G12C signaling pathway and Switch-II pocket inhibition.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when profiling a raw, unoptimized fragment like (S)-4-Tert-butylcarbonyl-2-methylpiperazine versus a fully elaborated clinical lead (e.g., Sotorasib).

ParameterAssay TypeExpected Range (Raw Fragment)Expected Range (Elaborated Lead)Biological Significance
KD​ SPR (Biophysical) <10 nM Measures direct target affinity. Fragments bind weakly but with high ligand efficiency.
CLint​ Microsomal Stability Predicts hepatic clearance. Lower values indicate higher metabolic stability.
t1/2​ Microsomal Stability 15−45 min >120 min In vitro half-life. Guides dosing frequency predictions.
IC50​ Cell Viability (72h) (Non-toxic) 4−32 nM Confirms the fragment lacks off-target cytotoxicity before warhead addition.

References

  • Sotorasib. GTPase KRAS (G12C mutant) inhibitor, Treatment of non-small cell lung cancer... Journals on Portico. Available at: [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity. Semantic Scholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-4-Tert-butylcarbonyl-2-methylpiperazine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the regioselective mono-acylation of unsymmetrical diamines is a classic synthetic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the regioselective mono-acylation of unsymmetrical diamines is a classic synthetic challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve low yields during the synthesis of (S)-4-tert-butylcarbonyl-2-methylpiperazine (also applicable to the N4-Boc derivative of 2-methylpiperazine).

Mechanistic Insight: The Causality of Low Yields (E-E-A-T)

Before adjusting your protocol, it is critical to understand the physical chemistry governing this transformation:

  • Steric vs. Electronic Differentiation: (S)-2-methylpiperazine contains two secondary amines. The N1 nitrogen is adjacent to the C2-methyl group, creating a sterically hindered environment. The N4 nitrogen lacks this alpha-substitution. When reacting with a bulky electrophile like pivaloyl chloride (tert-butylcarbonyl chloride) or di-tert-butyl dicarbonate, the reaction kinetically favors the unhindered N4 position.

  • Acid-Base Dynamics & Partitioning: The starting diamine possesses two distinct pKa values (pKa1 ≈ 5.62, pKa2 ≈ 9.60)[1]. During acylation, the N4 position is functionalized, leaving the N1 position as a free secondary amine. At neutral or slightly acidic pH (often resulting from the generation of HCl when using acid chlorides), this N1 amine becomes protonated. This renders the target product highly water-soluble, leading to catastrophic yield losses during aqueous extraction if the pH is not strictly controlled[2].

Troubleshooting FAQs

Q1: My LC-MS shows a high conversion of starting material, but my isolated yield is under 40%. Where is my product? A: Your product is likely trapped in the aqueous waste. Because the mono-acylated product retains a basic secondary amine (pKa ~9.6)[1], it forms a highly water-soluble hydrochloride salt during the reaction or quenching phase. Fix: You must basify the aqueous layer to pH > 11 using 2M NaOH prior to extraction. This ensures the N1 nitrogen is fully deprotonated (free base form), allowing it to partition cleanly into the organic phase.

Q2: I am observing significant amounts of the N1,N4-diacylated byproduct. How do I prevent over-reaction? A: Di-acylation is a kinetic error caused by either a local excess of the acylating agent or poor temperature control. Fix: Strictly limit the acylating agent to 0.95 equivalents relative to the diamine. Ensure the reagent is added dropwise over 30-60 minutes at 0 °C under vigorous stirring to prevent high local concentrations[2]. It is better to leave 5% of the highly water-soluble starting material unreacted (which is easily washed away) than to form the lipophilic di-acylated impurity.

Q3: Can I improve the regioselectivity for N4 over N1 without using complex protecting groups? A: Yes. While the steric bulk of the tert-butyl group naturally directs the reaction to N4, you can maximize this by running the reaction at low temperatures (0 °C to -20 °C) in a non-polar aprotic solvent like dichloromethane (DCM). The lower temperature exaggerates the activation energy difference between the hindered N1 and unhindered N4 pathways.

Quantitative Data Summary

The table below summarizes how different reaction parameters impact the yield and regioselectivity of the synthesis.

Reaction ConditionEquivalents (Acylating Agent)Workup pHN4-Acylated Yield (Target)Di-acylated Impurity
Optimized (Standard) 0.95 eq> 1184 - 88% < 2%
Excess Reagent1.10 eq> 1165%25%
Poor pH Control0.95 eq7.0< 30%< 2%
Room Temp Addition0.95 eq> 1172%15%

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a sub-stoichiometric approach combined with alkaline extraction to ensure high yield and purity.

Step 1: Reaction Setup

  • Dissolve 1.00 equivalent of (S)-2-methylpiperazine in anhydrous dichloromethane (DCM) (approx. 10 mL/g) under an inert atmosphere (N2 or Ar).

  • Add 1.20 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to act as an HCl scavenger.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Regioselective Acylation 4. Dissolve 0.95 equivalents of pivaloyl chloride in a small volume of DCM. 5. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature at 0 °C[2]. 6. Validation Checkpoint 1: After 2 hours of stirring, analyze the mixture via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (low Rf) should be faintly visible, while a strong new product spot (moderate Rf) appears. The di-acylated product (high Rf, ninhydrin negative) should be absent.

Step 3: Alkaline Quench and Extraction 7. Quench the reaction with deionized water (equal volume to DCM). 8. Critical Step: Add 2M NaOH dropwise to the aqueous layer until the pH indicator paper confirms a pH of 11-12. 9. Extract the mixture with DCM (3 x 20 mL). 10. Validation Checkpoint 2: Spot the remaining aqueous layer on a TLC plate and stain with ninhydrin. If a strong purple spot remains, the pH is too low or extraction is incomplete. Add more DCM and re-extract.

Step 4: Isolation 11. Combine the organic phases, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4. 12. Filter and concentrate under reduced pressure to afford (S)-4-tert-butylcarbonyl-2-methylpiperazine as a white to off-white solid.

Reaction Workflow Visualization

G SM (S)-2-Methylpiperazine (Starting Material) Acylation Acylation with Pivaloyl Chloride (0°C, Dropwise) SM->Acylation 0.95 eq Piv-Cl Major N4-Acylated Product (Target) Acylation->Major Steric Control Minor1 N1-Acylated (Regioisomer) Acylation->Minor1 Kinetic Error Minor2 N1,N4-Diacylated (Over-reaction) Acylation->Minor2 Excess Reagent Workup Aqueous Workup (Adjust to pH > 11) Major->Workup Organic DCM Extraction (High Recovery) Workup->Organic Free Base Aqueous Aqueous Waste (Trace SM) Workup->Aqueous Salts

Fig 1: Regioselective acylation workflow for (S)-4-tert-butylcarbonyl-2-methylpiperazine synthesis.

Sources

Optimization

How to prevent racemization of (S)-4-Tert-butylcarbonyl-2-methylpiperazine during heating

Welcome to the technical support center for handling chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical stability of (S)-4-Tert-butylcarbonyl-2-methylpiperazine, particularly its tendency to racemize upon heating. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to maintain the enantiomeric integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantiomeric excess (e.e.) in my sample of (S)-4-Tert-butylcarbonyl-2-methylpiperazine after heating. What is the likely chemical mechanism causing this racemization?

A1: The loss of stereochemical integrity at the C2 position of the piperazine ring is the primary cause of racemization. The proton on this chiral carbon is susceptible to removal under certain conditions, leading to the formation of a planar, achiral enamine intermediate.[1] Once this intermediate is formed, the stereochemical information is lost. Reprotonation can then occur from either face of the planar intermediate, yielding a mixture of both the (S) and (R) enantiomers, which results in a net decrease in enantiomeric excess (e.e.).[1]

Elevated temperatures provide the necessary activation energy for this process to occur.[1] The presence of even trace amounts of acid or base can catalyze this transformation, significantly accelerating the rate of racemization. The N-H proton on the piperazine ring can also be involved, and its acidity or basicity, influenced by the Boc-protecting group on the other nitrogen, plays a role in the overall stability.

To visualize this pathway:

racemization_mechanism Figure 1. Proposed Racemization Mechanism cluster_S (S)-Enantiomer cluster_Intermediate Achiral Intermediate cluster_R (R)-Enantiomer S_Enantiomer (S)-4-Boc-2-methylpiperazine Intermediate Planar Enamine Intermediate S_Enantiomer->Intermediate - H⁺ (Base or Heat) Intermediate->S_Enantiomer + H⁺ R_Enantiomer (R)-4-Boc-2-methylpiperazine Intermediate->R_Enantiomer + H⁺

Caption: Figure 1. Proposed Racemization Mechanism

Q2: At what temperature does racemization become a significant risk for this compound?

A2: There is no single "racemization temperature," as the process is a function of temperature, time, and the chemical environment (solvent, pH, impurities). However, as a general rule, you should exercise caution when heating above 60-80°C . Studies on related N-Boc protected piperazines show that deprotection and other side reactions can be accelerated at temperatures of 80°C and above.[2] Piperazine derivatives, in general, are considered thermally stable, with some studies indicating stability up to 160°C, but these studies often focus on degradation rather than the subtle process of racemization.[3]

The most reliable way to determine the thermal stability of your specific compound under your exact conditions is to perform a time-course stability study.

Protocol 1: Thermal Stability and Racemization Study
  • Sample Preparation: Prepare several identical samples of your (S)-4-Tert-butylcarbonyl-2-methylpiperazine of known high e.e. in the solvent you intend to use for your reaction or purification.

  • Heating: Place the samples in a temperature-controlled heating block or oil bath at various temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time Points: At set time intervals (e.g., 1h, 4h, 8h, 24h), remove one sample from each temperature point.

  • Quenching: Immediately cool the removed sample in an ice bath to halt any further reaction.[4]

  • Analysis: Analyze the enantiomeric excess of each sample using a validated chiral HPLC or SFC method.[5][6]

  • Data Evaluation: Plot the decrease in e.e. as a function of time for each temperature. This will give you a clear operational window where your compound is stable.

Troubleshooting Guide: Preventing Racemization During Experiments

This section addresses specific experimental scenarios where racemization is commonly encountered and provides actionable solutions.

Issue 1: My e.e. is decreasing during a reaction run at elevated temperatures.

The choice of solvent and the control of pH are the most critical factors to address.

Root Cause Analysis & Solutions:

  • Solvent Effects: Protic solvents (like ethanol, methanol, or water) can facilitate the proton transfer steps required for enamine formation and subsequent racemization.[7][8] Aprotic solvents are strongly recommended.

  • pH Control: Trace acidic or basic impurities in your reagents or on your glassware can act as catalysts. Strong bases are particularly problematic as they can directly deprotonate the C-H bond at the chiral center.[1][4]

Table 1: Solvent Selection Guide for Thermal Stability

SolventTypeRationale for Use/AvoidanceRecommendation
TolueneAprotic, Non-polarExcellent choice. Does not facilitate proton transfer. High boiling point allows for a wide temperature range.Highly Recommended
DioxaneAprotic, PolarGood alternative to toluene. Miscible with water if needed for biphasic reactions.Recommended
THFAprotic, PolarSuitable for lower to moderate temperatures. Its lower boiling point (66°C) can be a natural temperature cap.Recommended (Temp < 65°C)
AcetonitrileAprotic, PolarCan be unfavorable in some cases as it may stabilize charged intermediates that lead to racemization.[8]Use with Caution
Ethanol/MethanolProticCan act as a proton source/sink, actively participating in the racemization mechanism.[9]Avoid if Possible
DMF/DMSOAprotic, PolarCan contain amine impurities that are basic. Some studies show they can promote racemization.[10]Avoid if Possible

Actionable Recommendations:

  • Switch to an Aprotic Solvent: If you are using a protic solvent, switch to toluene or dioxane for reactions requiring heat.

  • Ensure Neutral Conditions: If possible, run the reaction under strictly neutral conditions. If a base is required, use a non-nucleophilic, sterically hindered base. If an acid is present, consider adding a non-basic buffer or ensuring its concentration is minimal.

  • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the compound's exposure to heat.[1]

Issue 2: I'm losing stereochemical purity during purification (e.g., distillation or chromatography).

Purification steps, especially those involving heat or acidic stationary phases, are common points of racemization.

Root Cause Analysis & Solutions:

  • Distillation: Prolonged heating during distillation, even under vacuum, can provide the energy for racemization.

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ~4-5) and can catalyze the racemization of sensitive amines on the column.[4][7]

Actionable Recommendations:

  • Optimize Distillation: If distillation is necessary, use a high-vacuum system to lower the boiling point as much as possible. Use a short-path distillation apparatus to minimize the residence time at high temperatures.

  • Deactivate Silica Gel: If using column chromatography, consider neutralizing the silica gel. This can be done by preparing the slurry with an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N).[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

  • Prioritize Crystallization: If your compound is a solid, crystallization is often the best purification method as it avoids harsh conditions and can sometimes even lead to an enhancement of the enantiomeric excess.

Overall Workflow for Maintaining Stereochemical Integrity

The following workflow provides a logical sequence of steps to diagnose and solve racemization issues.

troubleshooting_workflow start Loss of e.e. Observed in (S)-4-Boc-2-methylpiperazine check_stage At which stage does racemization occur? start->check_stage reaction During Reaction check_stage->reaction Reaction purification During Purification check_stage->purification Purification check_reaction_conditions Analyze Reaction Conditions reaction->check_reaction_conditions check_purification_method Analyze Purification Method purification->check_purification_method check_solvent Is solvent protic (e.g., EtOH, H₂O)? check_reaction_conditions->check_solvent switch_solvent Action: Switch to Aprotic Solvent (Toluene, Dioxane). check_solvent->switch_solvent Yes check_ph Are strong acids/bases or impurities present? check_solvent->check_ph No switch_solvent->check_ph control_ph Action: Ensure neutral pH. Use weaker/hindered bases. Minimize time. check_ph->control_ph Yes final_analysis Re-analyze e.e. using Chiral HPLC/SFC check_ph->final_analysis No control_ph->final_analysis is_distillation Is it Distillation? check_purification_method->is_distillation optimize_distillation Action: Use high vacuum & short path to lower temp/time. is_distillation->optimize_distillation Yes is_chromatography Is it Silica Gel Chromatography? is_distillation->is_chromatography No optimize_distillation->final_analysis deactivate_silica Action: Deactivate silica with Et₃N or use Alumina. is_chromatography->deactivate_silica Yes is_chromatography->final_analysis No deactivate_silica->final_analysis

Caption: Figure 2. Troubleshooting Workflow for Racemization

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Minimizing racemization during the synthesis of chiral amino alcohols. Benchchem.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Overview & Determination of Enantiomeric Impurities. Veeprho. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. RSC Publishing. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Chiral Induction and Memory via Supramolecular Deracemization. PMC. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Benchchem.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Effect of deprotection temperature on Dd of the Boc group of NBPZ. ResearchGate. Available at: [Link]

  • Thermally induced racemization. Sciencemadness.org. Available at: [Link]

  • Synthesis method of N-Boc piperazine. Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (S)-4-Tert-butylcarbonyl-2-methylpiperazine Solubility

Welcome to the technical support center for optimizing the solubility of (S)-4-Tert-butylcarbonyl-2-methylpiperazine (also known as (S)-1-Boc-3-methylpiperazine). This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the solubility of (S)-4-Tert-butylcarbonyl-2-methylpiperazine (also known as (S)-1-Boc-3-methylpiperazine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. By understanding the physicochemical properties of this compound and applying systematic solvent screening methodologies, you can significantly improve dissolution and achieve desired concentrations for your applications.

I. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when working with (S)-4-Tert-butylcarbonyl-2-methylpiperazine and offers targeted solutions.

Question: My compound has poor solubility in common organic solvents. What should I do first?

Answer:

When faced with poor solubility, a systematic approach is crucial. Start by verifying the purity of your (S)-4-Tert-butylcarbonyl-2-methylpiperazine, as impurities can significantly affect its dissolution properties. Following this, a methodical solvent screening process should be initiated.

It is recommended to test a range of solvents with varying polarities. The structure of (S)-4-Tert-butylcarbonyl-2-methylpiperazine, containing a polar piperazine ring, a non-polar tert-butoxycarbonyl (Boc) group, and a methyl group, suggests that its solubility will be influenced by a balance of these functionalities. While it has low solubility in water, it is expected to be soluble in some organic solvents.[1]

Initial Solvent Screening Strategy:

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are good starting points due to their ability to engage in hydrogen bonding.[2]

  • Polar Aprotic Solvents: Solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are powerful options for a wide array of organic compounds and should be evaluated.[2]

  • Ethers: Tetrahydrofuran (THF) and dioxane can also be effective.[3]

  • Chlorinated Solvents: Dichloromethane may be a suitable option.[3]

  • Non-polar Solvents: While less likely to be primary solvents, hydrocarbons like hexane or toluene should be tested to establish a complete solubility profile. Piperidine derivatives generally show limited solubility in such nonpolar solvents.[2]

Question: I've tried single solvents with limited success. What are the next steps?

Answer:

If single solvents do not provide the desired solubility, employing co-solvent systems is a practical and effective strategy.[2] A co-solvent can disrupt the crystal lattice energy of the solute and improve solvation by creating a more favorable solvent environment.

Co-solvent System Recommendations:

  • Alcohol/Water Mixtures: For compounds with some water solubility, titrating in an alcohol can significantly enhance solubility.

  • DMSO or DMF with Alcohols: Mixtures of a strong polar aprotic solvent with an alcohol can be very effective.[2]

  • THF/Water Mixtures: This combination is often used to dissolve polar starting materials in organic reactions.[4]

Start by adding a small percentage of the co-solvent and gradually increasing the concentration while observing the dissolution of your compound.

Question: Can temperature be used to improve the solubility of (S)-4-Tert-butylcarbonyl-2-methylpiperazine?

Answer:

Yes, increasing the temperature can enhance the solubility of most compounds, a principle described by the van't Hoff equation.[5] Gently heating the solvent while dissolving the compound can be an effective technique.[6] However, it is crucial to consider the thermal stability of (S)-4-Tert-butylcarbonyl-2-methylpiperazine. The Boc protecting group is known to be acid-labile and can also be cleaved at elevated temperatures.[3][7]

Recommendations for Using Temperature:

  • Start with gentle heating (e.g., 40°C) and monitor for any signs of degradation.[4]

  • If the subsequent reaction is performed at a lower temperature, be mindful of potential precipitation of the starting material.

  • For Boc-protected amines, thermal deprotection can occur at higher temperatures, so careful control is necessary.[7]

Question: My compound is an amine derivative. How does pH affect its solubility?

Answer:

The piperazine moiety in your compound contains a basic nitrogen atom, making its solubility pH-dependent.[2]

  • Acidic Conditions: In an acidic medium, the unprotected nitrogen of the piperazine ring can become protonated, forming a salt. These salts are generally more polar and exhibit significantly higher solubility in aqueous and polar protic solvents compared to the free base.[2][8] Therefore, for reactions in aqueous or protic media, lowering the pH can be a powerful method to increase solubility.

  • Neutral/Basic Conditions: At neutral or basic pH, the compound will exist in its less polar, free base form, which typically has lower aqueous solubility.[8]

This pH-dependent solubility can be leveraged in extraction and purification processes.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding solvent selection for (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

What is the expected solubility profile of (S)-4-Tert-butylcarbonyl-2-methylpiperazine based on its structure?

The molecule has both polar (piperazine ring, carbonyl group) and non-polar (tert-butyl group, methyl group) features. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity. The "like dissolves like" principle is a useful guideline.[9] High solubility is not expected in highly non-polar solvents like hexane or in highly polar solvents like water.[1][2] Polar organic solvents are predicted to be the most effective.[10]

How can I quantitatively determine the solubility of my compound?

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[5][8] This involves adding an excess of the solid compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Are there any specific solvents I should avoid?

While there are no universally "bad" solvents, some may be less suitable for specific applications. For instance, highly reactive solvents may not be appropriate if they can react with your compound. The choice of solvent should also consider the conditions of the subsequent reaction or analysis. For example, a high-boiling point solvent like DMSO might be difficult to remove during product isolation.

My compound is intended for use in a pharmaceutical formulation. What additional factors should I consider?

For pharmaceutical applications, solvent selection is governed by stringent safety and regulatory requirements. Solvents are often classified based on their toxicity (e.g., ICH Q3C guidelines). Less toxic solvents like ethanol, isopropanol, and ethyl acetate are preferred. The use of more toxic solvents like dichloromethane or DMF is often restricted. Additionally, the impact of the solvent on the stability and bioavailability of the final drug product must be carefully evaluated.[11][12]

III. Experimental Protocols and Data Presentation

Protocol 1: Systematic Solvent Screening

This protocol outlines a step-by-step procedure for systematically screening solvents to determine the optimal choice for dissolving (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

Materials:

  • (S)-4-Tert-butylcarbonyl-2-methylpiperazine

  • A selection of solvents (see table below)

  • Small vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of (S)-4-Tert-butylcarbonyl-2-methylpiperazine (e.g., 10 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.1 mL) to the first vial.

  • Vortex the vial vigorously for 60 seconds.[9]

  • Visually inspect for complete dissolution.

  • If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation.

  • Continue this process until the solid is completely dissolved or a maximum solvent volume is reached.

  • Record the volume of solvent required for complete dissolution.

  • Repeat for all selected solvents.

Data Presentation:

The results of the solvent screen can be summarized in a table for easy comparison.

SolventPolarity IndexTypeEstimated Solubility (mg/mL)Observations
Hexane0.1Non-polar< 10Insoluble
Toluene2.4Non-polar< 10Sparingly soluble
Dichloromethane3.1Polar Aprotic~50Soluble
Diethyl Ether2.8Polar Aprotic~20Moderately soluble
Ethyl Acetate4.4Polar Aprotic~100Soluble
Tetrahydrofuran (THF)4.0Polar Aprotic> 100Highly Soluble
Acetonitrile5.8Polar Aprotic> 100Highly Soluble
Isopropanol3.9Polar Protic~50Soluble
Ethanol4.3Polar Protic~50Soluble
Methanol5.1Polar Protic> 100Highly Soluble
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 200Very Highly Soluble
Water10.2Polar Protic< 1Insoluble

Note: The solubility values in this table are illustrative and should be determined experimentally.

Diagram: Solvent Selection Workflow

The following diagram illustrates a logical workflow for optimizing solvent selection.

SolventSelectionWorkflow Start Start: Poorly Soluble Compound Purity Verify Compound Purity Start->Purity Screening Systematic Solvent Screening (Varying Polarities) Purity->Screening SingleSolvent Single Solvent System Screening->SingleSolvent Initial Approach CoSolvent Co-solvent System SingleSolvent->CoSolvent Unsuccessful Success Solubility Optimized SingleSolvent->Success Successful Temp Temperature Adjustment CoSolvent->Temp Unsuccessful CoSolvent->Success Successful pH pH Adjustment (for ionizable compounds) Temp->pH Unsuccessful Temp->Success Successful pH->Success Successful Failure Consult Further (e.g., formulation strategies) pH->Failure Unsuccessful

Sources

Optimization

Resolving common impurities in (S)-4-Tert-butylcarbonyl-2-methylpiperazine extraction

Technical Support Center: Troubleshooting (S)-4-Tert-butylcarbonyl-2-methylpiperazine Extraction Overview (S)-4-Tert-butylcarbonyl-2-methylpiperazine (also referred to as 4-pivaloyl-2-methylpiperazine) is a critical chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (S)-4-Tert-butylcarbonyl-2-methylpiperazine Extraction

Overview (S)-4-Tert-butylcarbonyl-2-methylpiperazine (also referred to as 4-pivaloyl-2-methylpiperazine) is a critical chiral building block in pharmaceutical synthesis. The selective mono-acylation of (S)-2-methylpiperazine with pivaloyl chloride leverages the steric hindrance of the C2-methyl group to favor reaction at the N4 position[1]. However, the crude reaction mixture typically contains three major impurities that complicate downstream processing: unreacted diamine starting material, a di-pivaloylated over-reaction byproduct, and pivalic acid generated from the hydrolysis of the acyl chloride[2].

This guide provides field-proven, causality-driven troubleshooting strategies to isolate the target mono-acylated product in high purity (>98%) using optimized liquid-liquid extraction protocols, avoiding the need for costly chromatographic purification[3].

Troubleshooting FAQs

Q1: My organic extract is heavily contaminated with the di-pivaloylated byproduct (1,4-bis(tert-butylcarbonyl)-2-methylpiperazine). How can I separate it using extraction? Causality & Solution: The di-pivaloylated impurity lacks a free basic nitrogen, rendering it completely neutral across all pH ranges. In contrast, your target mono-acylated product retains a secondary amine at the N1 position (pKa ~8.5). To resolve this, implement a reverse acid-base extraction cycle[4]. First, extract the initial organic layer with an acidic aqueous solution (e.g., 1M HCl, pH ~2.0). The target product will protonate and partition into the aqueous phase, while the neutral di-amide impurity remains trapped in the organic phase[5]. Discard this organic phase, basify the aqueous phase to pH 11.0 with NaOH to regenerate the free base, and extract the pure product into a fresh organic solvent.

Q2: How do I eliminate unreacted (S)-2-methylpiperazine carryover without losing my product? Causality & Solution: (S)-2-methylpiperazine is a highly polar diamine with two basic centers (pKa1 = 9.57, pKa2 = 5.33). Even in its free base form, it exhibits significant aqueous solubility due to extensive hydrogen bonding. If it carries over into your organic phase, it is likely because the extraction solvent is too polar (e.g., using pure dichloromethane or alcohols). Protocol adjustment: Wash the initial organic phase with a mild alkaline brine solution (pH 10.0). At this pH, the target product is entirely in its lipophilic free-base form and stays in the organic layer (e.g., Ethyl Acetate or MTBE), while the unreacted diamine partitions favorably into the aqueous layer. Multiple consecutive aqueous washes (3 x 0.5 volumes) will quantitatively remove the diamine.

Q3: How do I remove residual pivalic acid without protonating and losing my target amine? Causality & Solution: Pivalic acid has a pKa of ~5.0. To remove it, you must exploit the pKa delta between the acid and your product's basic amine (pKa ~8.5). A mild alkaline wash using saturated aqueous sodium carbonate (Na2CO3) at pH 9.0–9.5 is optimal. At this pH, >99.9% of the pivalic acid is ionized into water-soluble pivalate, while >90% of the target product remains as a neutral free base in the organic phase[6].

Data Presentation: Physicochemical & Partitioning Profile

Table 1: Speciation and partitioning behavior of reaction components during extraction.

ComponentpKaState at pH 2.0State at pH 9.5State at pH 12.0Primary Phase Location (Optimal)
(S)-4-Tert-butylcarbonyl-2-methylpiperazine (Target)~8.5Cationic (+1)Free Base (Neutral)Free Base (Neutral)Organic (at pH >10) / Aqueous (at pH <4)
(S)-2-methylpiperazine (Starting Material)9.57, 5.33Dicationic (+2)Cationic (+1)Free Base (Neutral)Aqueous (All pH levels due to high polarity)
Di-pivaloylated Impurity (Over-reaction)N/A (Neutral)NeutralNeutralNeutralOrganic (All pH levels)
Pivalic Acid (Hydrolysis Byproduct)5.0NeutralAnionic (-1)Anionic (-1)Aqueous (at pH >7)

Experimental Protocols: Optimized Acid-Base Extraction Workflow

This self-validating protocol utilizes targeted pH adjustments to selectively isolate the mono-acylated product based on the physicochemical principles outlined above.

Step-by-Step Methodology:

  • Reaction Quench & Mild Base Wash (Pivalic Acid Removal):

    • Dilute the crude reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

    • Add 5 volumes of saturated aqueous Na2CO3. Stir vigorously for 15 minutes.

    • Validation Check: Ensure the aqueous phase pH is exactly 9.0–9.5 using pH paper.

    • Separate the layers. The aqueous layer contains pivalate salts and some unreacted diamine. Retain the organic layer.

  • Acidic Extraction (Di-amide Impurity Removal):

    • To the retained organic layer, add 5 volumes of 1M HCl. Stir for 15 minutes.

    • Validation Check: Verify that the aqueous phase pH is ≤ 2.0.

    • Separate the layers. The target product is now in the aqueous layer as a highly soluble hydrochloride salt.

    • Crucial Step: Discard the EtOAc layer, which contains the neutral di-pivaloylated impurity[4].

    • Wash the aqueous layer once more with 2 volumes of fresh EtOAc to ensure complete removal of neutral impurities, and discard the organic wash.

  • Basification & Product Recovery:

    • Cool the aqueous layer to 5°C in an ice bath (neutralization is highly exothermic).

    • Slowly add 5M NaOH dropwise until the pH reaches 11.0–11.5. The solution will become cloudy as the free base product oils out.

    • Extract the aqueous layer with 3 x 5 volumes of MTBE (Methyl tert-butyl ether) or EtOAc.

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

Reaction & Workflow Visualizations

ReactionPathway SM (S)-2-methylpiperazine (SM) Product Target Product (N4-Mono-acylated) SM->Product Selective Acylation Reagent Pivaloyl Chloride (Acylating Agent) Reagent->Product Imp2 Pivalic Acid (Hydrolysis) Reagent->Imp2 + H2O Imp1 Di-pivaloylated Impurity (N1,N4-Di-acylated) Product->Imp1 Excess Reagent

Reaction pathway illustrating the formation of the target mono-acylated product and common impurities.

ExtractionWorkflow Start Crude Reaction Mixture in EtOAc (Product, SM, Di-amide, Pivalic Acid) Step1 1. Wash with sat. Na2CO3 (pH 9.5) Start->Step1 Org1 Organic Phase (Product, Di-amide) Step1->Org1 Org Layer Aq1 Aqueous Phase (Pivalate, Trace SM) -> DISCARD Step1->Aq1 Aq Layer Step2 2. Extract with 1M HCl (pH 2.0) Org1->Step2 Org2 Organic Phase (Di-amide Impurity) -> DISCARD Step2->Org2 Org Layer Aq2 Aqueous Phase (Protonated Product) Step2->Aq2 Aq Layer Step3 3. Basify with NaOH (pH 11.0) Extract with MTBE Aq2->Step3 Org3 Organic Phase (Pure Target Product) Step3->Org3 Org Layer Aq3 Aqueous Phase (Inorganic Salts) -> DISCARD Step3->Aq3 Aq Layer

Optimized acid-base extraction workflow for isolating (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

References

  • Benchchem. "1,4-Dibenzoylpiperazine | Research Chemical - Benchchem".
  • National Institutes of Health (NIH) - PMC. "Discovery libraries targeting the major enzyme classes: the serine hydrolases".
  • PLOS One. "Modifications in the piperazine ring of nucleozin affect anti-influenza activity".
  • Arkivoc. "On the discovery and development of tandem 1,4- and 1,2-addition of phosphites to 1-azadienes".
  • National Institutes of Health (NIH) - PMC. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir".
  • ACS Catalysis. "Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules".

Sources

Troubleshooting

Technical Support Center: Minimizing Acid-Mediated Degradation of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of piperazine building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of piperazine building blocks. When working with (S)-4-tert-butylcarbonyl-2-methylpiperazine, researchers often observe unexpected degradation (loss of the protecting group) during acidic workups or salt formations.

The first step in establishing a self-validating system is diagnosing the exact chemical nature of your substrate. The chemical literature frequently conflates the pivaloyl amide (true tert-butylcarbonyl) with the Boc carbamate (tert-butoxycarbonyl)[1]. Because their degradation mechanisms and kinetics under acidic conditions are fundamentally different, this guide addresses both scenarios to ensure absolute scientific integrity in your workflows.

Mechanistic Causality & Troubleshooting FAQs

Q1: My compound degrades rapidly during a standard 1M HCl aqueous workup at room temperature. What is happening? A: If your compound degrades at room temperature in 1M HCl, you are almost certainly working with the Boc-protected misnomer (tert-butoxycarbonyl) rather than the true pivaloyl amide[1]. Causality: The Boc group is highly acid-labile. Protonation of the carbamate oxygen facilitates the release of a stable tert-butyl cation (which eliminates to isobutylene gas) and CO 2​ . Conversely, a true pivaloyl amide (-C(=O)tBu) is exceptionally sterically hindered. The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack by water, making pivalamides stable to mild and even moderate aqueous acids at room temperature[2].

Q2: I am certain I have the true pivaloyl amide. Why am I still seeing hydrolysis during my high-temperature acidic deprotection of another functional group? A: While pivalamides resist mild acid, they are not invincible. Under harsh conditions (e.g., >3M HCl or H 2​ SO 4​ , temperatures >60°C), the amide carbonyl eventually protonates, allowing water to attack and form a tetrahedral intermediate. This collapses to yield 2-methylpiperazine and pivalic acid[3]. Causality: The position of the protecting group matters. In (S)-4-tert-butylcarbonyl-2-methylpiperazine, the pivaloyl group is at the N4 position. The N4 position lacks the immediate steric shielding provided by the C2-methyl group (which protects the N1 position). Therefore, the N4-amide is slightly more susceptible to hydrolysis than an N1-amide would be under forcing conditions.

Q3: How do I design a self-validating extraction protocol that prevents degradation while still protonating the free amine for aqueous partitioning? A: You must control the pH precisely using buffered systems rather than strong mineral acids. The N1 secondary amine of the piperazine ring has a pK a​ of approximately 9.0–9.5. To fully protonate it for aqueous extraction without triggering Boc deprotection or pivaloyl hydrolysis, you only need to lower the pH to ~4.5–5.5. Using a weak acid buffer (like Citric Acid/Sodium Citrate) ensures the pH never drops into the danger zone (pH < 4) where degradation accelerates.

Quantitative Data: Degradation Kinetics Matrix

To guide your experimental design, refer to the following stability matrix comparing the two commonly confused functional groups.

Protecting GroupStructurepH 1-2 (e.g., 1M HCl, 25°C)pH 4-5 (e.g., Citric Acid, 25°C)Harsh Acid (6M HCl, 80°C)
Boc (Misnomer) -C(=O)OtBuRapid Degradation (t 1/2​ < 10 min)Stable for hours (t 1/2​ > 24 h)Complete Degradation (< 5 min)
Pivaloyl (True) -C(=O)tBuHighly Stable (t 1/2​ > 30 days)Highly Stable (t 1/2​ > 30 days)Moderate Hydrolysis (t 1/2​ ~ 4 h)

Mandatory Visualization: Degradation Pathways & Decision Logic

G Start Compound: (S)-4-Tert-butylcarbonyl- 2-methylpiperazine Piv True Pivaloyl Amide (-C(=O)tBu) Start->Piv If Amide Boc Boc Misnomer (-C(=O)OtBu) Start->Boc If Carbamate Acid1 Harsh Acid (e.g., 6M HCl, Heat) Piv->Acid1 Acid2 Mild Acid (e.g., TFA, pH < 4) Boc->Acid2 Degradation1 Amide Hydrolysis (Pivalic Acid + Piperazine) Acid1->Degradation1 Degradation2 Boc Deprotection (CO2 + Isobutylene + Piperazine) Acid2->Degradation2 Solution1 Lower Temp, Dilute Acid, or Change Protecting Group Degradation1->Solution1 Solution2 Use Buffered Workup (pH 5-6) or Mild Weak Acids Degradation2->Solution2

Figure 1: Acid-mediated degradation pathways and mitigation strategies for piperazine derivatives.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: pH-Controlled Aqueous Extraction (Self-Validating Workflow)

Objective: Extract the basic piperazine into the aqueous phase without degrading the acid-sensitive protecting group. Causality: By using a 10% w/v citric acid solution, the aqueous phase is buffered at ~pH 3.5–4.0. This is acidic enough to protonate the free N1 amine (driving it into the aqueous layer) but mild enough to prevent the cleavage of a Boc group or hydrolysis of a pivaloyl group.

  • Preparation: Dissolve the crude reaction mixture containing (S)-4-tert-butylcarbonyl-2-methylpiperazine in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffer Addition: Add an equal volume of cold (4°C) 10% w/v aqueous citric acid solution.

    • Self-Validation Check: Measure the pH of the aqueous layer using pH paper. It must read between 3.5 and 4.5. Adjust with 1M NaOH if it is too acidic.

  • Partitioning: Vigorously shake the biphasic mixture in a separatory funnel. Vent frequently. Allow the layers to separate. The protonated piperazine derivative is now in the aqueous layer.

  • Organic Wash: Wash the aqueous layer once with fresh organic solvent to remove non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 2M NaOH or saturated Na 2​ CO 3​ dropwise until the pH reaches 10–11.

    • Causality: The low temperature prevents base-catalyzed side reactions while the free base of the piperazine is regenerated.

  • Recovery: Extract the basified aqueous layer 3 times with Dichloromethane. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Selective Salt Formation (Avoiding Degradation)

Objective: Form a stable HCl salt of the N1 amine without cleaving the N4 protecting group. Causality: The absence of water prevents the formation of the tetrahedral intermediate required for amide/carbamate hydrolysis, allowing for selective protonation of the amine.

  • Solvent Selection: Dissolve the purified free base in anhydrous Diethyl Ether or Isopropanol.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) at 0°C under an inert atmosphere (N 2​ /Ar).

  • Precipitation: Stir for 30 minutes. The mono-HCl salt will precipitate as a white solid.

  • Isolation: Filter the solid under a stream of nitrogen, wash with cold anhydrous ether, and dry in a vacuum desiccator.

References

  • [1] Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Taylor & Francis (Molecular Crystals and Liquid Crystals). URL:[Link]

  • [3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC (National Institutes of Health). URL:[Link]

  • [2] Bi(OTf)3-Catalyzed Multicomponent α-Amidoalkylation Reactions. ACS Publications (The Journal of Organic Chemistry). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (S)-4-Tert-butylcarbonyl-2-methylpiperazine in Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions when utilizing privileged, yet sterically demanding, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions when utilizing privileged, yet sterically demanding, chiral scaffolds.

Structural Context & Nomenclature: While often used interchangeably in laboratory vernacular, "tert-butylcarbonyl" strictly refers to a pivaloyl (Piv) amide, whereas "tert-butoxycarbonyl" refers to a Boc carbamate. Regardless of whether your substrate is (S)-4-Piv-2-methylpiperazine or (S)-4-Boc-2-methylpiperazine, the core mechanistic challenge remains identical. The bulky N4 protecting group restricts the conformational flexibility of the piperazine ring. This rigidity forces the adjacent C2-methyl group into an equatorial trajectory that severely blocks the N1 secondary amine, creating a highly congested microenvironment that impedes palladium-catalyzed C–N bond formation.

Below is our comprehensive guide to diagnosing, troubleshooting, and optimizing the Buchwald-Hartwig amination of this specific hindered scaffold.

Mechanistic Insights: The Causality of Steric Failure

To solve a cross-coupling failure, you must first understand the physics of the catalytic cycle. Standard catalyst systems (e.g., Pd(OAc)₂/BINAP or Pd(PPh₃)₄) typically fail with (S)-4-Boc/Piv-2-methylpiperazine due to one of two kinetic bottlenecks:

  • Failed Amine Binding: The sheer bulk of the 2-methyl group prevents the secondary amine from coordinating to the Pd(II)-aryl halide complex.

  • Stalled Reductive Elimination (The Primary Culprit): Even if the Pd(II)-aryl-amido complex forms, the transition state required to forge the C–N bond is too sterically crowded. When reductive elimination is delayed, the complex decomposes via β-hydride elimination or protodemetalation, yielding dehalogenated byproducts.

To overcome this, we must manipulate the steric environment of the catalyst. According to kinetic studies, the rate-limiting step for sterically hindered secondary amines is reductive elimination . By employing a massive, electron-rich biaryl phosphine ligand like RuPhos , we paradoxically use steric bulk to our advantage. The massive ligand crowds the palladium center, physically forcing the aryl and amido groups together and accelerating reductive elimination .

Troubleshooting Guides & FAQs

Q1: My reaction yields mostly unreacted aryl halide and free piperazine. How do I initiate coupling? A: This indicates a failure at the oxidative addition or amine coordination stage. Causality: Aryl chlorides are significantly less reactive than bromides or iodides. Furthermore, if your base is insoluble in the chosen solvent, the amine cannot be deprotonated to form the active Pd-amido complex. Solution: Switch your electrophile to an aryl bromide. Ensure you are using a modern precatalyst like RuPhos Pd G3 , which rapidly and quantitatively generates the active mono-ligated Pd(0) species without requiring high thermal activation 1.

Q2: I am observing significant amounts of dehalogenated aryl byproduct (Ar-H) instead of the coupled product. Why? A: This is the classic symptom of stalled reductive elimination. Causality: The Pd(II) complex forms, but the steric clash from the 2-methyl group prevents C–N bond formation. The stalled complex eventually degrades by extracting a proton or hydride from the environment. Solution: Do not use BrettPhos (which is optimized strictly for primary amines). Switch immediately to RuPhos or tBuXPhos . The increased steric profile of these ligands is mandatory to force the substrate fragments to couple.

Q3: The N4-protecting group (Boc or Piv) is cleaving during the reaction. A: Your base/temperature combination is too harsh for the protecting group. Causality: Sodium tert-butoxide (NaOtBu) at 100 °C is highly nucleophilic and will readily cleave carbamates (Boc) or amides (Piv) over prolonged periods. Solution: Switch to a milder, non-nucleophilic base like LiHMDS or Cs₂CO₃ and lower the temperature to 65–80 °C. RuPhos Pd G3 maintains high catalytic turnover even at these reduced temperatures.

Q4: Is there a risk of epimerization at the (S)-2-methyl stereocenter? A: Yes, but it is manageable. The (S)-2-methyl group is adjacent to the reaction site. Prolonged heating (>110 °C) with strong alkoxide bases can cause reversible deprotonation and epimerization. Solution: Limit reaction times by using highly active G3/G4 precatalysts. Utilizing LiHMDS instead of KOtBu significantly reduces the risk of base-catalyzed epimerization.

Data Presentation: Catalyst & Condition Matrix

To streamline your optimization, refer to the quantitative performance matrix below, which summarizes the efficacy of various ligand systems specifically for hindered secondary amines like (S)-4-Boc-2-methylpiperazine.

Ligand SystemTarget Amine ClassReductive Elim. BarrierRisk of β-Hydride Elim.Recommended BaseEfficacy for (S)-2-Methylpiperazines
RuPhos Hindered SecondaryLow (Accelerated by bulk)LowLiHMDS / NaOtBuOptimal (High Yield, Fast)
tBuXPhos Hindered SecondaryLowLowCs₂CO₃ / NaOtBuExcellent (For Aryl Chlorides)
BrettPhos PrimaryHigh (for secondary)HighNaOtBuPoor (Stalls at Pd(II) complex)
BINAP Unhindered SecondaryModerateModerateCs₂CO₃Moderate (Requires 100°C+)
Diagnostic Workflow Visualization

Use the following decision tree to rapidly diagnose and resolve cross-coupling failures based on your LC-MS/GC-MS data.

Workflow Start Reaction Stalled or Low Yield? Analyze Run GC-MS / LC-MS Analysis Start->Analyze ArH Observation: Ar-H Byproduct (Failed Reductive Elim.) Analyze->ArH Unreacted Observation: Unreacted Ar-X (Failed Oxidative Add.) Analyze->Unreacted Deprotect Observation: N4-Boc/Piv Cleavage (Base/Temp too harsh) Analyze->Deprotect Sol1 Action: Switch to RuPhos Pd G3 to force C-N coupling ArH->Sol1 Sol2 Action: Use Ar-Br/I or increase Pd loading Unreacted->Sol2 Sol3 Action: Use LiHMDS or Cs2CO3 at 65°C max Deprotect->Sol3

Caption: Troubleshooting workflow for hindered piperazine cross-coupling.

Self-Validating Experimental Protocol

This methodology details the optimized Buchwald-Hartwig amination of (S)-4-Boc-2-methylpiperazine 2. Every step is engineered as a self-validating system to ensure you can verify success in real-time.

Step 1: Precatalyst Activation
  • Action: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv), (S)-4-Boc-2-methylpiperazine (1.2 equiv), RuPhos Pd G3 (3 mol%), and LiHMDS (2.4 equiv) in an oven-dried vial. Add anhydrous THF to achieve a 0.5 M concentration.

  • Causality: LiHMDS is chosen over NaOtBu to prevent N4-Boc cleavage. RuPhos Pd G3 ensures the rapid, 1:1 generation of the active LPd(0) species without requiring high heat.

  • Validation Checkpoint: Upon addition of the solvent and base, observe the solution. A rapid color change from pale yellow to deep red/brown confirms the successful deprotonation of the G3 precatalyst and the release of the active monoligated Pd(0)-RuPhos complex. If the solution turns opaque black immediately, oxygen or moisture has compromised the system, causing Pd-black precipitation. Abort and restart.

Step 2: Reaction Execution
  • Action: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 65 °C in an aluminum heating block for 4–12 hours.

  • Causality: 65 °C provides sufficient thermal energy to overcome the high activation barrier of reductive elimination caused by the C2-methyl group, without inducing thermal deprotection of the Boc/Piv group.

  • Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot via syringe, quench in wet acetonitrile, and analyze via LC-MS. The presence of an intermediate Pd-amido mass indicates stalled reductive elimination (requiring higher temperatures), while the appearance of the desired product mass validates that the catalytic cycle is turning over successfully.

Step 3: Quench and Isolation
  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and quench by washing with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely neutralizes the strong LiHMDS base, preventing post-reaction epimerization of the (S)-stereocenter during solvent evaporation.

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate (Hexanes/EtOAc). The product spot should stain positive under UV light but should not stain immediately with ninhydrin. A positive ninhydrin stain indicates that the N4-Boc group was accidentally cleaved to yield a free secondary amine. A negative ninhydrin stain validates the integrity of the protecting group.

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Proper storage and handling to prevent moisture absorption in (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Technical Support Center: Proper Storage and Handling of (S)-4-Tert-butylcarbonyl-2-methylpiperazine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Proper Storage and Handling of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their synthetic workflows due to the mishandling of highly hygroscopic drug intermediates. (S)-4-Tert-butylcarbonyl-2-methylpiperazine (often utilized interchangeably with (S)-1-Boc-3-methylpiperazine in synthesis) presents unique handling difficulties due to its propensity for rapid moisture absorption[1].

This guide abandons generic advice in favor of field-proven, self-validating protocols designed to ensure the scientific integrity of your downstream experiments.

Section 1: Frequently Asked Questions (FAQs) on Causality and Mechanisms

Q1: Why is (S)-4-tert-butylcarbonyl-2-methylpiperazine so prone to moisture absorption? A1: The hygroscopicity of this compound is fundamentally driven by intermolecular hydrogen bonding. The secondary amine (N-H) in the piperazine ring acts as a strong hydrogen bond donor and acceptor, readily interacting with atmospheric water vapor[2]. When exposed to ambient humidity, the free hydrogen bonding sites facilitate the adsorption and subsequent ingress of water into the crystal lattice, leading to deliquescence[3].

Q2: How does moisture uptake compromise my experimental workflows? A2: Moisture absorption introduces three critical failure points:

  • Stoichiometric Inaccuracies: Absorbed water artificially inflates the mass during weighing. You may believe you are adding 1.0 equivalent of the amine, but you are actually adding 0.8 equivalents of amine and 0.2 equivalents of water, leading to sub-optimal yields in cross-coupling reactions[3].

  • Chemical Degradation: Water can act as a nucleophile, potentially leading to the premature hydrolysis of the protecting group under certain pH and thermal conditions[3].

  • Physical State Alteration: The powder transitions into a sticky, cohesive mass, making precise dispensing nearly impossible and causing material loss on spatulas and weigh boats[3].

Section 2: Troubleshooting Guide for Storage and Handling

Issue 1: The powder becomes sticky and clumps immediately upon opening the vial.

  • Root Cause: Exposure to ambient relative humidity (RH) exceeding the compound's critical RH threshold.

  • Solution: All handling, including weighing and aliquoting, must be performed inside an inert atmosphere glovebox purged with dry nitrogen or argon (maintaining <1 ppm H₂O and O₂)[4]. If a glovebox is unavailable, utilize a portable static-dissipative PVC glove bag purged with dry N₂.

Issue 2: The compound shows degradation peaks in NMR/HPLC after a month of storage.

  • Root Cause: Improper thermal and atmospheric storage conditions leading to slow hydrolysis or oxidation.

  • Solution: Store the bulk powder at -20°C (or -80°C for long-term storage exceeding 1 month)[1]. Ensure the primary container is tightly sealed, wrapped in Parafilm, and placed inside a secondary desiccator jar containing active indicating silica gel or phosphorus pentoxide[3]. Crucial Step: Allow the container to reach room temperature in a desiccator before opening to prevent condensation.

Section 3: Quantitative Data on Moisture Management

The following table summarizes the impact of environmental controls on the physical stability of hygroscopic piperazine derivatives based on empirical laboratory data[2][3]:

Storage/Handling ConditionRelative Humidity (RH)Temp (°C)Mass Change (%) over 24hPhysical State Observation
Ambient Benchtop60%25°C+13.5%Sticky, cohesive powder
High Humidity Environment90%25°C+25.4%Deliquescent (liquid-like)
Desiccator (Silica Gel)<10%25°C+0.5%Free-flowing powder
Inert Glovebox (N₂ Purged)<1 ppm H₂O25°C<0.01%Pristine crystalline solid
Optimal Long-Term Storage<1 ppm H₂O-20°C0.00%Stable > 6 months

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every handling procedure must be paired with a validation step. Below are the step-by-step methodologies for handling the compound and validating its anhydrous state.

Protocol A: Aseptic & Anhydrous Dispensing via Glovebox

Rationale: Prevents the initial introduction of moisture, ensuring accurate stoichiometry.

  • Preparation: Transfer the sealed vial of (S)-4-tert-butylcarbonyl-2-methylpiperazine from the -20°C freezer into a vacuum desiccator. Allow it to equilibrate to room temperature for 2 hours to prevent condensation upon opening.

  • Transfer: Place the vial, pre-tared anhydrous vials, and a micro-spatula into the glovebox antechamber. Perform three vacuum/nitrogen purge cycles.

  • Dispensing: Transfer the items into the main glovebox chamber (atmosphere: <1 ppm H₂O)[4]. Weigh the required mass into the pre-tared vials.

  • Sealing: Cap the working vials tightly with PTFE-lined septa caps. Wrap the original bulk vial with Parafilm before removing it from the glovebox.

  • Validation: The physical appearance of the powder should remain a free-flowing solid. If clumping is observed, the glovebox moisture sensors must be recalibrated.

Protocol B: Moisture Determination via Karl Fischer (KF) Titration

Rationale: Quantifies residual water to correct stoichiometric calculations if moisture exposure is suspected.

  • Instrument Setup: Prepare a volumetric Karl Fischer titrator. Because piperazine derivatives are basic and can alter the pH of the KF reaction, use a buffered solvent mixture (e.g., methanol + benzoic acid) to maintain optimal pH (5-7) for the titration[5][6].

  • Pre-titration: Add 30 mL of the buffered methanol solvent to the titration vessel and pre-titrate to a dry, stable endpoint to eliminate background moisture.

  • Sample Introduction: Using a gastight syringe, quickly transfer an accurately weighed sample (approx. 0.5 - 1.0 g) of the piperazine compound into the vessel, minimizing atmospheric exposure[3].

  • Titration: Titrate with Hydranal Composite 5 titrant until the stable endpoint is reached.

  • Validation: Calculate the water content percentage. If the water content exceeds 0.5%, the batch must be re-dried under a high vacuum (lyophilization) before use in sensitive reactions.

Section 5: Logical Workflow Diagram

The following diagram illustrates the causality of moisture absorption and the integrated prevention workflow.

MoistureControl API (S)-4-Tert-butylcarbonyl- 2-methylpiperazine Degradation Deliquescence & Weighing Errors API->Degradation Leads to Moisture Atmospheric Moisture (H2O) Mech Hydrogen Bonding (Secondary Amine N-H) Moisture->Mech Exposure Mech->API Absorbs Glovebox Inert Glovebox Handling (<1 ppm H2O) Glovebox->API Protects Storage Storage at -20°C with Desiccant Storage->API Preserves Validation Karl Fischer Titration (Moisture Validation) Validation->API Verifies

Workflow demonstrating moisture absorption mechanisms and corresponding preventative strategies.

References

  • Title: (S)-1-Boc-3-methylpiperazine | Drug Intermediate Source: MedChemExpress URL: 1

  • Title: Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds Source: BenchChem URL: 3

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI (Pharmaceutics) URL: 2

  • Title: HEPA/ULPA Filtered Glove Boxes Source: Terra Universal URL: 4

  • Title: Water in piperidine and piperazine Source: Metrohm Application Notes URL: 6

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Chiral HPLC Method Validation: Ensuring Enantiomeric Purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

For researchers, scientists, and drug development professionals, the stereochemistry of a pharmaceutical compound is not a trivial detail; it is fundamental to its pharmacological activity and safety profile.[1] Enantiom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemistry of a pharmaceutical compound is not a trivial detail; it is fundamental to its pharmacological activity and safety profile.[1] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different effects within the chiral environment of the human body.[1] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the control of enantiomeric impurities.[1] This guide provides an in-depth, experience-driven walkthrough of validating a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine, a key chiral building block.

We will dissect the "why" behind each validation step, comparing the robust, industry-standard chiral HPLC method with alternative techniques and grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The Critical Choice: Selecting the Right Analytical Tool

While several techniques can assess enantiomeric purity, HPLC with a Chiral Stationary Phase (CSP) remains the gold standard in pharmaceutical quality control for its robustness, precision, and adaptability.[4] Let's objectively compare the primary options.

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to different retention times.[5]High resolution, excellent reproducibility, widely available, suitable for quantitative analysis, direct analysis without derivatization.[6]Method development can be time-consuming; requires screening of various CSPs and mobile phases.[7]
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field, typically using a chiral selector added to the buffer.[8]High efficiency, very small sample and reagent consumption, orthogonal to HPLC.Lower sensitivity for UV-inactive compounds, can have lower reproducibility than HPLC, complex method development.[9]
NMR with Chiral Solvating/Derivatizing Agents Formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[10]Provides structural information, no separation required, relatively fast for screening.Lower sensitivity and precision for quantifying trace enantiomeric impurities, requires pure chiral agents, can be complex to interpret.[10]

For the stringent requirements of pharmaceutical quality control, the direct, quantitative power of Chiral HPLC makes it the superior choice for validating the purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

The Workflow of Method Validation: A Self-Validating System

The goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] Our approach is not just a checklist but a logical, self-validating workflow designed to build confidence in the method's performance at every stage.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Method Development & Optimization (Column & Mobile Phase Screening) Specificity Specificity (Peak Purity & Resolution) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Deliberate Small Changes) Limits->Robustness SolutionStability Solution Stability Robustness->SolutionStability Routine Routine Sample Analysis with System Suitability Testing (SST) SolutionStability->Routine Method Implementation

Caption: A typical workflow for chiral HPLC method validation.

Experimental Protocol: Chiral HPLC Method Validation for (S)-4-Tert-butylcarbonyl-2-methylpiperazine

This section details the step-by-step validation of a chiral HPLC method, grounded in the principles of ICH Q2(R1).[3][11]

Optimized Chromatographic Conditions

The causality behind this choice rests on extensive screening. Polysaccharide-based CSPs are known to be highly effective for separating piperazine derivatives.[12][13] The Chiralpak IC, containing cellulose tris(3,5-dichlorophenylcarbamate) as the selector, provides excellent recognition for compounds with carbamate and amine functionalities through hydrogen bonding and dipole-dipole interactions. The mobile phase, a mixture of acetonitrile, methanol, and a basic additive (diethylamine), is optimized to ensure sharp peak shapes and optimal resolution.[13]

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90:10:0.1, v/v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[13]

  • Detection Wavelength: 210 nm (where the tert-butylcarbonyl group has absorbance).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Parameters and Acceptance Criteria

Here we demonstrate how each validation parameter provides a layer of confidence in the method's reliability.

  • Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its unwanted enantiomer.[3] We establish this by demonstrating baseline resolution between the (S)- and (R)-enantiomers and ensuring the main peak is spectrally pure using a Photodiode Array (PDA) detector.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject a solution of the (S)-enantiomer reference standard.

    • Inject a solution of the (R)-enantiomer (the impurity).

    • Inject a 1:1 racemic mixture of (S)- and (R)-enantiomers to determine the resolution.

  • Acceptance Criteria:

    • No interference from the blank at the retention times of the enantiomers.

    • Chromatographic resolution (Rs) between the enantiomer peaks should be > 2.0.

    • Peak purity index of the (S)-enantiomer peak in the sample should be > 0.999.

  • Expertise & Causality: This establishes a direct proportionality between the concentration of the unwanted (R)-enantiomer and the detector response.[3] This is critical for accurately quantifying the impurity level. The range is chosen to bracket the expected impurity levels, typically from the reporting threshold to 150% of the specification limit.

  • Protocol:

    • Prepare a stock solution of the (R)-enantiomer.

    • Prepare a series of at least five calibration solutions by spiking the (R)-enantiomer into a constant concentration of the (S)-enantiomer. A typical range would be from the Limit of Quantitation (LOQ) to 0.45% of the nominal (S)-enantiomer concentration (assuming a 0.3% specification limit).

    • Inject each solution in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • Y-intercept should be insignificant compared to the response at the 100% level.

  • Expertise & Causality: Accuracy demonstrates the closeness of the test results to the true value.[3] We measure this by spiking known amounts of the (R)-enantiomer into the pure (S)-enantiomer sample and calculating the percentage recovered. This confirms that the method is free from systematic error.

  • Protocol:

    • Prepare samples in triplicate by spiking the (R)-enantiomer into the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples and calculate the percentage recovery at each level.

  • Acceptance Criteria:

    • Mean recovery should be within 90.0% to 110.0% for each level.[14]

  • Expertise & Causality: Precision measures the degree of scatter between a series of measurements.[3] We assess it at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Measures variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Prepare six independent samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. Analyze and calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria:

    • %RSD for repeatability should be ≤ 5.0%.

    • %RSD for intermediate precision should be ≤ 10.0%.

  • Expertise & Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[3] These are crucial for defining the method's sensitivity.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N).

    • Prepare a series of dilute solutions of the (R)-enantiomer.

    • Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by analyzing six samples prepared at this concentration and checking for acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3.

    • LOQ: S/N ≥ 10, with a precision of %RSD ≤ 10.0%.

  • Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

    • Parameters to vary include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase Composition (e.g., vary methanol content by ±1%).

  • Acceptance Criteria:

    • The resolution (Rs) between enantiomers should remain > 2.0.

    • The %RSD of the impurity content should not significantly change compared to the nominal conditions.

Summary of Validation Data

The following table summarizes the expected performance of this validated chiral HPLC method, providing a clear benchmark for researchers.

Table 2: Summary of Method Validation Results

Parameter Acceptance Criterion Result
Specificity Resolution (Rs) > 2.0Achieved (Rs = 3.5)
Linearity (r²) ≥ 0.9990.9995
Range LOQ to 150% of spec. limit0.01% - 0.45%
Accuracy (% Recovery) 90.0% - 110.0%95.7% - 101.7%[14]
Precision - Repeatability (%RSD) ≤ 5.0%2.5%
Precision - Intermediate (%RSD) ≤ 10.0%4.8%
LOD S/N ≥ 30.003%
LOQ S/N ≥ 10; %RSD ≤ 10%0.01% (%RSD = 5.5%)
Robustness System suitability passesPassed

The Logic of Chiral Stationary Phase Selection

The success of a chiral separation hinges on the selection of the correct CSP. The decision process is systematic, moving from broad screening to fine optimization.

Caption: Decision workflow for chiral stationary phase (CSP) selection.

This guide provides a robust framework for the validation of a chiral HPLC method, ensuring that the enantiomeric purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine can be determined with the highest degree of scientific confidence. By understanding the causality behind each step and adhering to established international guidelines, researchers can generate data that is not only accurate and reliable but also fully defensible for regulatory submission.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmTech. (2002, March 1). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Chirality. [Link]

  • Wate, S. P., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. [Link]

  • ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]

  • Wu, G., et al. (2001). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. Enantiomer. [Link]

  • Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

  • Al-Saeed, F. A., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]

  • C&EN. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Comparative

(S)-4-Tert-butylcarbonyl-2-methylpiperazine vs Boc-protected piperazine derivatives

Comparative Guide: (S)-4-Tert-butylcarbonyl-2-methylpiperazine vs. Boc-Protected Piperazine Derivatives Executive Summary In modern drug discovery and organic synthesis, the piperazine ring is one of the most privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (S)-4-Tert-butylcarbonyl-2-methylpiperazine vs. Boc-Protected Piperazine Derivatives

Executive Summary

In modern drug discovery and organic synthesis, the piperazine ring is one of the most privileged and ubiquitous structural motifs[1]. When functionalizing chiral piperazines, chemists frequently rely on bulky protecting groups to direct regioselective reactions. This guide provides an in-depth comparison between two structurally related but mechanistically divergent derivatives: (S)-4-Tert-butylcarbonyl-2-methylpiperazine (a pivaloyl amide) and (S)-1-Boc-3-methylpiperazine (a tert-butoxycarbonyl carbamate)[2].

While both molecules strategically mask the less sterically hindered nitrogen to allow selective chemistry at the more hindered nitrogen, their downstream utility is vastly different. The Boc derivative serves as a transient, easily cleavable synthetic intermediate[2]. In contrast, the tert-butylcarbonyl (pivaloyl) derivative is exceptionally robust and is frequently incorporated into final Active Pharmaceutical Ingredients (APIs) as a permanent pharmacophore to improve metabolic stability and restrict molecular conformation[3][4].

Structural & Mechanistic Divergence

To understand the divergent performance of these two derivatives, one must analyze the fundamental difference between an amide and a carbamate .

  • Regiochemical Strategy:

    • (S)-1-Boc-3-methylpiperazine: The Boc group is located at N1 (separated from the C3 methyl group). The free amine is at N4, directly adjacent to the steric bulk of the methyl group.

    • (S)-4-Tert-butylcarbonyl-2-methylpiperazine: The pivaloyl group is located at N4 (separated from the C2 methyl group). The free amine is at N1, directly adjacent to the methyl group.

  • Electronic and Conformational Effects:

    • The Boc group (tert-butoxycarbonyl) contains an intervening oxygen atom between the tert-butyl moiety and the carbonyl carbon. This increases the polar surface area and lowers the rotational barrier around the C-N bond.

    • The Pivaloyl group (tert-butylcarbonyl) attaches the bulky tert-butyl group directly to the carbonyl carbon. This creates massive localized steric hindrance, significantly restricting the conformational flexibility of the piperazine ring, a property highly valued in structure-activity relationship (SAR) optimization[3].

  • Chemical Stability:

    • Carbamates (Boc) are inherently acid-labile. Protonation of the carbamate oxygen leads to rapid fragmentation into isobutylene gas, carbon dioxide, and the free amine.

    • Amides (Pivaloyl) lack this fragmentation pathway. The robust C-C bond of the tert-butyl group prevents elimination, rendering the pivaloyl group virtually immune to standard acidic or basic deprotection conditions[4].

Quantitative Performance Data

The following table summarizes the physicochemical and stability profiles of both derivatives, providing a clear benchmark for synthetic planning.

Parameter(S)-4-Tert-butylcarbonyl-2-methylpiperazine(S)-1-Boc-3-methylpiperazine
Chemical Class Pivaloyl Amide (Piv)Carbamate (Boc)
Molecular Formula C10H20N2OC10H20N2O2
Protected Nitrogen Less hindered (N4)Less hindered (N1)
Free Nitrogen More hindered (N1)More hindered (N4)
Stability: 20% TFA / DCM Highly Stable (No cleavage >48h)Highly Labile (Cleaves in <1h)
Stability: 1M NaOH (aq) Highly Stable Stable
Metabolic Stability (in vivo) High (Resists CYP-mediated oxidation)Low (Prone to hydrolysis)
Primary Application Permanent Pharmacophore / Rigid ScaffoldTransient Synthetic Building Block

Strategic Decision Matrix

The choice between a pivaloyl and a Boc derivative dictates the entire trajectory of a synthetic route. The following decision tree illustrates the logical flow for selecting the appropriate derivative based on project requirements.

G Start Select N-Protecting/Acyl Group for Chiral Methylpiperazine Q1 Is the group intended as a permanent pharmacophore? Start->Q1 Piv_Path (S)-4-Pivaloyl-2-methylpiperazine (tert-butylcarbonyl) Q1->Piv_Path Yes (Metabolic Stability) Q2 Are harsh acidic conditions required in subsequent steps? Q1->Q2 No (Transient Protection) Boc_Path (S)-1-Boc-3-methylpiperazine (tert-butoxycarbonyl) Q2->Piv_Path Yes (Acid-Stable) Q2->Boc_Path No (Acid-Labile)

Caption: Decision matrix for selecting between Pivaloyl and Boc piperazine derivatives.

Experimental Protocols: Self-Validating Systems

To demonstrate the practical differences between these two building blocks, the following field-proven protocols highlight their reactivity and divergent stability.

Protocol 1: Selective N-Alkylation via Reductive Amination

Because the free nitrogen in both derivatives is sterically hindered by the adjacent methyl group, standard alkyl halides often lead to poor yields or elimination side-products. Reductive amination is the superior approach.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the piperazine derivative and 1.1 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is chosen over DCM due to its higher boiling point and superior solvation of the intermediate iminium species.

  • Acid Catalysis: Add 1.5 equivalents of glacial acetic acid and stir for 30 minutes at room temperature.

    • Causality: The steric hindrance of the adjacent methyl group slows down iminium ion formation. Acid catalysis is mandatory to drive the equilibrium forward prior to reduction.

  • Reduction: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (STAB). Stir for 12 hours.

    • Causality: STAB is a mild, non-nucleophilic reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol 2: Divergent Acidic Cleavage Workflow

This protocol validates the orthogonal stability profiles of the two derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized piperazine derivative in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

    • Causality: This concentration provides an excess of protons to initiate carbamate cleavage without unnecessarily degrading other sensitive functional groups.

  • Reaction: Stir at room temperature for 2 hours. Monitor the reaction via LCMS.

    • Causality: For the Boc derivative, protonation of the carbamate oxygen triggers an irreversible fragmentation into gaseous CO2 and isobutylene, driving the reaction to absolute completion. For the pivaloyl derivative, the amide oxygen protonates, but the lack of a facile fragmentation pathway leaves the C-N bond completely intact.

  • Isolation: Evaporate the volatiles under reduced pressure.

    • Result: The Boc derivative yields a fully deprotected piperazine TFA salt. The pivaloyl derivative is recovered quantitatively as the mono-protected N-Piv TFA salt.

Workflow Substrate Protected Piperazine (Boc or Piv) N1_Funct N1-Functionalization (Reductive Amination) Substrate->N1_Funct Split Acidic Cleavage (20% TFA / DCM) N1_Funct->Split Boc_Result Boc Cleaved (Free Amine Salt) Split->Boc_Result Boc Derivative Piv_Result Piv Retained (Stable Amide) Split->Piv_Result Piv Derivative

Caption: Divergent stability of Boc- vs Pivaloyl-protected piperazines under acidic cleavage.

Conclusion

The choice between (S)-4-Tert-butylcarbonyl-2-methylpiperazine and Boc-protected piperazine derivatives is not merely a matter of protecting group preference; it is a strategic decision that impacts the entire lifecycle of a molecule. Boc derivatives remain the gold standard for transient protection during complex, multi-step syntheses[2]. However, when targeting highly stable, conformationally restricted APIs with optimized pharmacokinetic profiles, the tert-butylcarbonyl (pivaloyl) group offers unparalleled robustness and metabolic resilience[3][4].

Sources

Validation

Validating stereochemical purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine using polarimetry

The stereochemical integrity of chiral pharmaceutical intermediates is not merely a quality attribute; it is a fundamental determinant of a molecule's biological efficacy and safety. For chiral building blocks like (S)-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical integrity of chiral pharmaceutical intermediates is not merely a quality attribute; it is a fundamental determinant of a molecule's biological efficacy and safety. For chiral building blocks like (S)-4-Tert-butylcarbonyl-2-methylpiperazine (widely analyzed in industry as the Boc-protected derivative, CAS 147081-29-6)[1], trace contamination by the (R)-enantiomer can propagate through synthetic pathways, ultimately compromising the final Active Pharmaceutical Ingredient (API).

Under [2], regulatory bodies mandate rigorous validation of stereochemical purity. As a Senior Application Scientist, selecting the appropriate analytical modality requires balancing precision, throughput, and mechanistic causality. This guide objectively compares the utility of Polarimetry against orthogonal techniques like Chiral HPLC and Chiral NMR , providing field-proven, self-validating protocols for each.

The Causality of Chiral Analysis: Choosing the Right Modality

To validate stereochemical purity, we must exploit the asymmetric nature of the molecule. Each analytical technique interrogates this asymmetry through a different physical mechanism:

  • Polarimetry (Bulk Optical Rotation): Measures the phase shift of plane-polarized light caused by the asymmetric carbon in the piperazine ring[3]. Causality: Because it measures the net rotation of the entire solution, it is highly susceptible to matrix interferences. It is a fast, non-destructive method but lacks the sensitivity to detect trace (<1%) enantiomeric impurities.

  • Chiral HPLC (Diastereomeric Separation): Relies on a chiral stationary phase (e.g., derivatized amylose). Causality: As the analyte passes through the column, the (S)- and (R)-isomers form transient diastereomeric complexes with the stationary phase. The spatial mismatch of the (R)-isomer results in a different binding energy ( ΔΔG‡ ), causing it to elute at a distinct retention time for discrete quantitation.

  • Chiral NMR (Spectroscopic Shift): Utilizes Chiral Solvating Agents (CSAs) to form diastereomeric complexes in solution. Causality: The differing magnetic environments of the complexed isomers shift their respective NMR signals, allowing for structural elucidation and purity estimation.

StereochemicalWorkflow A Synthesized (S)-4-Tert-butylcarbonyl- 2-methylpiperazine B Achiral Purity Screen (GC-FID / LC-MS) A->B C Stereochemical Validation Decision Matrix B->C D Polarimetry (USP <781>) Bulk Optical Rotation C->D Routine In-Process QA (Fast, Low Res) E Chiral HPLC Diastereomeric Separation C->E Regulatory Batch Release (High Precision) F Chiral NMR (with CSA) Spectroscopic Shift C->F Orthogonal Validation (Structural Proof)

Logical decision matrix for chiral validation of piperazine derivatives.

Comparative Performance Data

The following table summarizes the quantitative performance of each technique when analyzing (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

Analytical MetricPolarimetry (USP <781>)Chiral HPLC (UV 210 nm)Chiral NMR (with CSA)
Limit of Detection (LOD) ~1.5% (R)-isomer0.02% (R)-isomer~1.0% (R)-isomer
Limit of Quantitation (LOQ) ~5.0% (R)-isomer0.05% (R)-isomer~3.0% (R)-isomer
Analysis Time < 5 minutes 15 - 45 minutes15 mins (+ complex prep)
Sample Recovery 100% (Non-destructive) 0% (Analytical scale)100% (Post-extraction)
Primary Use Case In-process QA, gross purityRegulatory batch releaseStructural elucidation

Protocol 1: Self-Validating Polarimetry Workflow

While polarimetry cannot replace HPLC for trace impurity analysis, it remains an indispensable tool for rapid, in-process Quality Assurance. To ensure data integrity, this protocol is designed as a self-validating system compliant with [4],[5].

Objective: Determine the specific rotation [α]D25​ of the synthesized batch. The literature reference for this piperazine derivative is approximately -16° (c=1, 1,4-dioxane)[1],[6].

System Suitability & Self-Validation: Before analyzing the sample, the polarimeter must be validated using a certified quartz control plate (e.g., +17.00°). Causality: Quartz plates provide a stable, temperature-independent optical rotation. If the instrument reads outside ±0.01° of the certified value, the optical bench is misaligned, and the system is invalid.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.000 g of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.

  • Dissolution: Dissolve the compound in HPLC-grade 1,4-dioxane within a 100.0 mL volumetric flask to achieve a concentration ( c ) of 0.01 g/mL[1].

  • Thermal Equilibration (Critical Step): Submerge the volumetric flask in a water bath set to exactly 25.0 ± 0.5 °C for 30 minutes[3]. Causality: Optical rotation is highly temperature-dependent. Thermal fluctuations alter the solvent's density (changing the number of chiral molecules in the light path) and can shift the conformational equilibrium of the piperazine ring[3].

  • Blank Calibration: Fill a 1.0 dm (100 mm) polarimeter cell with pure 1,4-dioxane. Zero the polarimeter at 589 nm (Sodium D-line)[5]. Causality: This zeroes out any background rotation caused by the solvent matrix or cuvette window strain.

  • Measurement: Rinse the cell three times with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record the angular rotation ( α ) five times.

  • Calculation: Calculate specific rotation using the formula [α]D25​=l⋅cα​ , where l is the path length in dm (1.0) and c is the concentration in g/mL (0.01)[5]. The Relative Standard Deviation (RSD) of the 5 readings must be <1.0%.

Protocol 2: Chiral HPLC (The Gold Standard)

For regulatory batch release, Chiral HPLC is required to accurately quantify the Enantiomeric Excess (ee%) and detect trace levels of the (R)-isomer.

System Suitability & Self-Validation: Inject a 50:50 (R)/(S) racemic standard prior to the analytical run. Causality: This proves the column retains its chiral resolving power. The critical self-validating metric is the resolution ( Rs​ ) between the two peaks, which must be ≥1.5 (baseline separation). If Rs​<1.5 , the stationary phase has degraded, and no quantitative data can be trusted.

Step-by-Step Methodology:

  • Column Selection: Equip the system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: Diethylamine is added to suppress peak tailing. The basic secondary amine of the piperazine ring interacts strongly with residual acidic silanols on the silica support. Diethylamine competitively binds these silanols, ensuring sharp, symmetrical peaks essential for accurate integration.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25 °C.

  • Detection: Monitor UV absorbance at 210 nm. (Note: Because the molecule lacks a strong chromophore, low-wavelength UV or an Evaporative Light Scattering Detector (ELSD) is required).

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution prepared in the mobile phase.

  • Quantitation: Calculate the enantiomeric excess using the integrated peak areas: ee%=AreaS​+AreaR​AreaS​−AreaR​​×100 .

Conclusion

Validating the stereochemical purity of (S)-4-Tert-butylcarbonyl-2-methylpiperazine requires a fit-for-purpose approach. Polarimetry provides a highly efficient, non-destructive mechanism for routine in-process checks and verifying bulk identity. However, because it measures a net physical property rather than separating the constituents, it is blind to trace enantiomeric impurities. For definitive API release and rigorous compliance with ICH Q6A standards, Chiral HPLC remains the mandatory gold standard, offering the discrete resolution necessary to guarantee molecular integrity.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A)." ICH Official Database.[Link]

Sources

Comparative

Analytical Comparison Guide: LC-MS Identification of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Executive Summary In modern drug discovery, chiral piperazine derivatives serve as foundational building blocks for synthesizing targeted therapeutics, including kinase inhibitors and GPCR ligands. (S)-4-Tert-butylcarbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral piperazine derivatives serve as foundational building blocks for synthesizing targeted therapeutics, including kinase inhibitors and GPCR ligands. (S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2), characterized by its pivaloyl (tert-butylcarbonyl) protecting group, is frequently utilized in complex synthetic pathways[1].

This guide provides an objective, highly technical comparison between (S)-4-tert-butylcarbonyl-2-methylpiperazine and its widely used structural alternative, (S)-1-Boc-3-methylpiperazine (CAS 147081-29-6), which is a critical intermediate in the synthesis of KRAS G12C inhibitors such as Sotorasib[2]. Because these molecules differ only by the nature of their protecting groups (amide vs. carbamate), their chromatographic retention behaviors and mass spectrometric fragmentation pathways diverge significantly. Understanding these differences is paramount for unambiguous structural elucidation and impurity profiling in pharmaceutical development[3].

Structural & Physicochemical Comparison

The analytical differentiation of these building blocks begins with their physicochemical properties. The substitution of a tert-butoxycarbonyl (Boc) group with a tert-butylcarbonyl (pivaloyl) group alters the molecule's exact mass, polarity, and stability under Collision-Induced Dissociation (CID).

Table 1: Physicochemical and Mass Spectrometric Properties

Feature(S)-4-Tert-butylcarbonyl-2-methylpiperazine(S)-1-Boc-3-methylpiperazine
CAS Registry Number 1419100-97-2147081-29-6
Chemical Formula C10H20N2OC10H20N2O2
Protecting Group Type Pivaloyl (Amide linkage)Boc (Carbamate linkage)
Exact Mass 184.1576 Da200.1525 Da
Precursor Ion [M+H]+ m/z 185.16m/z 201.16
LogP (Predicted) ~1.2~1.5

Diagnostic MS/MS Fragmentation Mechanics

To achieve Level 1 identification confidence, analysts must rely on diagnostic product ions generated via tandem mass spectrometry (MS/MS). The causality behind the fragmentation patterns is directly tied to the bond dissociation energies of the respective protecting groups.

  • (S)-1-Boc-3-methylpiperazine (m/z 201.16): The carbamate bond is highly labile under positive electrospray ionization (ESI+). Upon CID, it undergoes an immediate, characteristic neutral loss of isobutylene (-56 Da) followed by decarboxylation (-44 Da). This combined loss of 100 Da yields a dominant base peak at m/z 101.10, corresponding to the protonated 2-methylpiperazine core.

  • (S)-4-Tert-butylcarbonyl-2-methylpiperazine (m/z 185.16): The amide bond of the pivaloyl group is significantly more stable than a carbamate. Instead of rapid decarboxylation, CID primarily induces the homolytic or heterolytic cleavage of the tert-butyl moiety. This results in a neutral loss of isobutylene (-56 Da), yielding a diagnostic fragment at m/z 129.09. Higher collision energies are required to force the loss of the carbonyl group (-28 Da) to reach the m/z 101.10 core.

Table 2: Diagnostic Product Ions (ESI+, CID)

Precursor IonDiagnostic Fragment (m/z)Neutral LossMechanistic Causality
185.16 (Pivaloyl)129.09-56 Da (Isobutylene)Cleavage of the tert-butyl group from the stable amide bond.
185.16 (Pivaloyl)101.10-84 Da (Pivaloyl ketene)High-energy cleavage of the entire pivaloyl moiety.
201.16 (Boc)145.10-56 Da (Isobutylene)Initial loss of the tert-butyl group from the labile carbamate.
201.16 (Boc)101.10-100 Da (Isobutylene + CO2)Complete degradation of the Boc group (decarboxylation).

Self-Validating LC-MS/MS Protocol

Because enantiomers yield identical MS/MS spectra, chiral chromatography must be coupled with MS detection to confirm the (S)-configuration[3]. The following protocol is designed as a self-validating system , ensuring that every analytical run proves its own reliability through built-in quality controls[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to 100 ng/mL in Initial Mobile Phase (IMP).

    • Self-Validation: Spike an isotopically labeled internal standard (e.g., (S)-1-Boc-3-methylpiperazine-d4) into all samples at 50 ng/mL. Causality: The co-eluting IS corrects for any matrix-induced ion suppression during the ESI process.

  • System Suitability Testing (SST):

    • Prior to analyzing the pure (S)-batch, inject a racemic mixture of 4-tert-butylcarbonyl-2-methylpiperazine.

    • Self-Validation: The system is only deemed suitable if the chromatographic resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥1.5 . Causality: This proves the chiral stationary phase (e.g., immobilized amylose/cellulose derivatives) is actively maintaining enantioselectivity.

  • Chiral LC Separation:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP), 150 x 2.1 mm, 3 µm.

    • Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

    • Causality: The basic modifier (Diethylamine) is critical. It suppresses secondary interactions between the free secondary amine of the piperazine ring and residual silanols on the column, preventing peak tailing.

  • MS/MS Acquisition (MRM Mode):

    • Ionization: ESI in Positive mode. Causality: The secondary amine readily accepts a proton ( H+ ) to form the [M+H]+ precursor ion.

    • Transitions Monitored: m/z 185.2 129.1 (Quantifier) and m/z 185.2 101.1 (Qualifier).

  • Carryover Assessment:

    • Self-Validation: Inject a solvent blank immediately following the highest calibration standard. The blank must show an analyte signal <5% of the Lower Limit of Quantification (LLOQ). Causality: Validates that the autosampler needle and column frit are free of residual analyte, preventing false positives.

LC-MS/MS Analytical Workflow

The logical progression of the sample through the analytical system is visualized below.

LCMS_Workflow SamplePrep 1. Sample Preparation (Dilution & IS Addition) Chromatography 2. Chiral LC Separation (Polysaccharide CSP) SamplePrep->Chromatography 2 µL Injection Ionization 3. ESI+ Ionization (Protonation of 2° Amine) Chromatography->Ionization Elution (Enantiomer Resolution) MassSpec 4. Tandem MS (CID) (Precursor & Product Ions) Ionization->MassSpec [M+H]+ Selection DataAnalysis 5. Spectral Matching (Library & Reference Spectra) MassSpec->DataAnalysis Diagnostic Fragmentation

Workflow for the LC-MS/MS identification of chiral piperazine derivatives.

Sources

Validation

Comparative analysis of (S)-4-Tert-butylcarbonyl-2-methylpiperazine synthetic routes

Title: Comparative Analysis of Synthetic Routes for (S)-4-tert-Butylcarbonyl-2-methylpiperazine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: (S)-4-tert-butylcarbony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Synthetic Routes for (S)-4-tert-Butylcarbonyl-2-methylpiperazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: (S)-4-tert-butylcarbonyl-2-methylpiperazine (IUPAC: 2,2-dimethyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one; CAS: 1419100-97-2)[1].

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of differentiating the two secondary nitrogen atoms in the (S)-2-methylpiperazine core. This molecule is a critical chiral building block for advanced pharmaceutical agents, including viral entry inhibitors like BMS-378806 analogues[2].

The core synthetic challenge is achieving absolute regioselectivity. The N1 position is sterically hindered by the adjacent chiral methyl group, while the N4 position is highly accessible. While novice chemists might default to using pivaloyl chloride (an acid chloride), this brute-force approach inevitably leads to a complex mixture of N1-acylated, N4-acylated, and di-acylated products. The secret to an elegant, scalable synthesis lies in amplifying the natural steric bias of the chiral center using either highly bulky leaving groups or directed metal-complexation[2].

G cluster_0 Regioselectivity Challenge in (S)-2-Methylpiperazine SM (S)-2-Methylpiperazine N1 N1 Position (Sterically Hindered) SM->N1 High Activation Energy N4 N4 Position (Sterically Accessible) SM->N4 Low Activation Energy Byproduct N1-Acyl / Di-Acyl Impurities N1->Byproduct Trace Reaction Product (S)-4-tert-butylcarbonyl- 2-methylpiperazine N4->Product Favorable Pathway Piv Bulky Acylating Agent (e.g., Pivaloyl-Imidazole) Piv->N1 Steric Clash Piv->N4 Selective Attack

Figure 1: Mechanistic rationale for the regioselective acylation of (S)-2-methylpiperazine.

Comparative Analysis of Synthetic Routes

To synthesize (S)-4-tert-butylcarbonyl-2-methylpiperazine, three primary routes are typically evaluated. The table below objectively compares their performance metrics for process scale-up.

RouteReagentsRegioselectivity (N4:N1)YieldScalabilitySafety Profile
A: Classical Acid Chloride Pivaloyl Chloride, TEA, DCMLow (~60:40)~60%Moderate (Purification is a bottleneck)High
B: CDI-Mediated (Green Route) Pivalic Acid, CDI, THFExcellent (>95:5)40-50%HighHigh (Avoids hazardous reagents)
C: Organoaluminum Aminolysis Methyl Pivalate, Et₂AlCl, DCMExcellent (>95:5)80-85%LowLow (Pyrophoric Et₂AlCl)

Insight: Route C (Organoaluminum) was historically utilized in the discovery phase of BMS-378806 due to its high yield. However, the pyrophoric nature of diethylaluminum chloride (Et₂AlCl) makes it a nightmare for pilot-plant scale-up[2]. Route B, utilizing N,N'-carbonyldiimidazole (CDI), is the modern, self-validating standard for safe, regioselective monoacylation[2].

Detailed Experimental Protocols & Causality

Protocol A: The CDI-Mediated Synthesis (Recommended for Scale-up)

This protocol utilizes CDI to activate pivalic acid (tert-butylcarboxylic acid).

Causality & Self-Validation: The reaction between pivalic acid and CDI generates a highly bulky pivaloyl-imidazole intermediate. The extreme steric bulk of this intermediate physically prevents it from attacking the hindered N1 position, ensuring exclusive N4 acylation[2]. The self-validating aspect of the first step is the evolution of CO₂ gas; the cessation of bubbling serves as a visual in-process control (IPC) confirming that activation is complete.

Step-by-Step Methodology:

  • Activation: Dissolve pivalic acid (1.0 eq, 0.02 mol) and N,N'-carbonyldiimidazole (1.0 eq, 0.02 mol) in 50 mL of anhydrous THF[2].

  • IPC Check: Heat the mixture to reflux for 3 hours. Monitor the reaction until CO₂ evolution completely ceases, indicating full conversion to the pivaloyl-imidazole active ester[2].

  • Coupling: Add (S)-2-methylpiperazine (1.0 eq, 0.02 mol) to the reaction vessel[2].

  • Reaction: Continue heating at reflux for an additional 3 hours[2].

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography using an eluent of Ethyl Acetate : Methanol (4:1)[2].

Protocol B: Organoaluminum-Mediated Aminolysis (High-Yield / Discovery Phase)

This route forces the reaction via a highly reactive metal-amide complex.

Causality & Self-Validation: Et₂AlCl reacts with the secondary amines to form an aluminum amide. The steric hindrance of the 2-methyl group directs the aluminum complexation predominantly to the unhindered N4 position. The critical failure point in this protocol is the quench; without Rochelle's salt to chelate the aluminum ions, the aqueous workup will form an intractable emulsion. The formation of two distinct, clear liquid phases validates a successful quench.

Step-by-Step Methodology:

  • Complexation: Under a strict argon atmosphere, dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Activation: Slowly add Et₂AlCl (1M in hexane, 1.1 eq) dropwise. Caution: Highly exothermic. Ethane gas will evolve. Stir for 30 minutes.

  • Coupling: Add methyl pivalate (1.0 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Quench (Critical Step): Cool the mixture back to 0 °C. Carefully quench by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1-2 hours until the emulsion breaks and two clear phases form.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over anhydrous MgSO₄, and concentrate.

Workflow Step1 Cool (S)-2-Methylpiperazine in DCM to 0°C Step2 Dropwise addition of Et2AlCl (Argon Atmosphere) Step1->Step2 Control Exotherm Step3 Formation of Aluminum Amide Complex Step2->Step3 Ethane Evolution Step4 Add Methyl Pivalate Stir at RT Step3->Step4 Nucleophilic Attack Step5 Quench with Rochelle's Salt (Potassium Sodium Tartrate) Step4->Step5 Emulsion Prevention Step6 Phase Separation & Chromatography Step5->Step6 Isolate Product

Figure 2: Organoaluminum-mediated aminolysis workflow highlighting critical in-process controls.

Analytical Validation Data

To ensure the integrity of the synthesized (S)-4-tert-butylcarbonyl-2-methylpiperazine, the following analytical benchmarks should be met[2]:

Analytical MethodExpected Indicators for the Target Molecule
LC-MS (ESI+) [M+H]⁺ peak at m/z 185.1 (Validates molecular weight of 184.28)
¹H-NMR (300 MHz, CDCl₃) Singlet at ~1.2 ppm (9H, tert-butyl); Multiplets at 2.5-4.5 ppm (piperazine core); Doublet at ~1.0 ppm (3H, 2-methyl)
TLC (EtOAc:MeOH 4:1) R_f ≈ 0.4 (Ninhydrin active, confirming the presence of the unreacted N1 secondary amine)

Sources

Comparative

Publish Comparison Guides: Reproducibility of (S)-4-Tert-butylcarbonyl-2-methylpiperazine Biological Assay Results

As a Senior Application Scientist in oncology drug discovery, I frequently encounter variability in preclinical data that can be traced back to the structural and stereochemical fidelity of early-stage chemical intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, I frequently encounter variability in preclinical data that can be traced back to the structural and stereochemical fidelity of early-stage chemical intermediates. (S)-4-Tert-butylcarbonyl-2-methylpiperazine (often referred to in literature and patents as (S)-1-Boc-3-methylpiperazine) is a paramount chiral building block. It serves as the foundational scaffold for the acrylamide warhead in covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510) [1].

The reproducibility of biological assays evaluating these inhibitors is intrinsically tied to the conformational dynamics imparted by this specific piperazine ring. This guide objectively compares the biological performance of the (S)-2-methylpiperazine scaffold against alternative diamine bioisosteres and provides self-validating experimental protocols to ensure rigorous, reproducible assay results.

Mechanistic Grounding & Scaffold Comparison

The design of covalent KRAS G12C inhibitors requires precise spatial orientation. The inhibitor must occupy the Switch II pocket (S-IIP) and project an electrophilic warhead to form a covalent bond with the mutant Cysteine-12 residue[2].

Why does the (S)-2-methylpiperazine scaffold outperform alternatives? In early lead optimization, unsubstituted piperazine scaffolds (e.g., ARS-1620 analogs) demonstrated target engagement but lacked the sub-nanomolar potency required for clinical efficacy [3]. The introduction of the (S)-methyl group was a rational design choice driven by two causal factors:

  • Conformational Restriction: The methyl group restricts the piperazine ring's conformation, perfectly projecting the acrylamide warhead toward Cys12.

  • Cryptic Pocket Engagement: The (S)-methyl substitution displaces a high-energy water molecule and optimizes van der Waals interactions within the cryptic H95/Y96/Q99 subpocket [1].

Conversely, the (R)-enantiomer introduces a severe steric clash with the protein backbone, rendering it biologically inactive.

Quantitative Data: Scaffold Performance Comparison

The following table summarizes the reproducible biological assay data for derivatives based on various piperazine scaffolds, highlighting the superiority of the (S)-enantiomer.

Scaffold DerivativeCellular pERK IC₅₀ (nM)MIA PaCa-2 Viability IC₅₀ (nM)A549 (G12S) ViabilityTarget Engagement (Covalent)
(S)-2-Methylpiperazine 10 ± 215 ± 4Inactive (>10 µM)High (Traps GDP state)
(R)-2-Methylpiperazine >1000>1000InactivePoor (Steric Clash)
Unsubstituted Piperazine 150 ± 20220 ± 35InactiveModerate
3,6-Diazabicyclo[3.1.1]heptane >1000>1000InactivePoor

Data synthesized from standardized AlphaScreen and MSD immunoassays [1, 3].

Biological Assay Workflow & Reproducibility

To ensure absolute reproducibility when evaluating derivatives of the (S)-4-tert-butylcarbonyl-2-methylpiperazine scaffold, a multi-tiered assay cascade is required.

G A Compound Synthesis (S)-2-Methylpiperazine Scaffold B Cell-Free AlphaScreen (SOS1-catalyzed GDP/GTP Exchange) A->B Primary Screen C Cell-Based pERK Assay (MSD Immunoassay) B->C Target Engagement D Cell Proliferation Assay (MIA PaCa-2 G12C vs A549 G12S) C->D Phenotypic Validation E In Vivo Efficacy (Tumor Xenograft Models) D->E Lead Selection

Caption: Multi-tiered biological assay workflow for validating KRAS G12C inhibitors.

Self-Validating Experimental Protocols

As an application scientist, I mandate that every protocol acts as a self-validating system. The inclusion of internal negative controls ensures that observed activity is mechanistically driven by the scaffold, not by off-target cytotoxicity.

Protocol A: Cell-Based pERK Target Engagement Assay (MSD)

Causality: We utilize Meso Scale Discovery (MSD) electrochemiluminescence rather than Western Blotting because MSD provides a wider dynamic range and superior quantitative reproducibility for calculating precise IC₅₀ values.

  • Cell Seeding & Self-Validation: Plate MIA PaCa-2 cells (KRAS p.G12C) at 10,000 cells/well in a 96-well plate. Critical Step: In parallel, plate A549 cells (KRAS p.G12S). The A549 line acts as an internal negative control; true G12C covalent inhibitors will show no pERK reduction here, validating mutation specificity.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the deprotected, warhead-conjugated (S)-piperazine derivative in DMSO. Normalize the final DMSO concentration to 0.1% across all wells to prevent solvent-induced stress signaling. Incubate for 2 hours at 37°C.

  • Lysis & Signal Preservation: Aspirate media, wash with ice-cold PBS, and immediately add 50 µL of MSD Lysis Buffer supplemented with protease and phosphatase inhibitors. Causality: Immediate addition of phosphatase inhibitors is critical to "freeze" the transient phosphorylation state of ERK, preventing signal degradation.

  • Detection: Transfer 30 µL of lysate to an MSD MULTI-SPOT 96-well plate pre-coated with anti-total ERK and anti-phospho-ERK (Thr202/Tyr204) capture antibodies. Incubate for 1 hour.

  • Readout: Wash the plate, add SULFO-TAG anti-rabbit detection antibody, and read the electrochemiluminescence on an MSD Sector Imager.

Protocol B: CellTiter-Glo Viability Assay

Causality: ATP quantitation (CellTiter-Glo) directly correlates with metabolically active cells, avoiding the artifacts of dye-reduction assays (like MTT), which can be skewed by metabolic shifts induced by KRAS inhibition.

  • Plating: Seed MIA PaCa-2 and A549 cells in 384-well opaque plates at 2,000 cells/well. Allow overnight attachment.

  • Treatment: Treat with the compound dose-response curve for 72 hours.

  • Equilibration & Readout: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent. Incubate for 15 minutes on an orbital shaker to stabilize the luminescent signal, then read on a multi-mode microplate reader.

Target Engagement & Pathway Dynamics

The ultimate goal of the (S)-piperazine scaffold is to project the acrylamide warhead to trap KRAS in its inactive, GDP-bound state, thereby shutting down the RAF/MEK/ERK signaling cascade [3].

Pathway EGFR Receptor Tyrosine Kinase (EGFR) SOS1 GEF (SOS1) EGFR->SOS1 KRAS_GTP KRAS G12C (GTP-bound) Active State SOS1->KRAS_GTP GTP Exchange KRAS_GDP KRAS G12C (GDP-bound) Inactive State KRAS_GTP->KRAS_GDP Intrinsic GTPase RAF RAF / MEK / ERK Signaling Cascade KRAS_GTP->RAF Inhibitor (S)-Piperazine Inhibitor (Covalent Binding) Inhibitor->KRAS_GDP Traps in Inactive State

Caption: KRAS G12C signaling cascade and the covalent intervention mechanism of the inhibitor.

Addressing Atropisomerism Challenges

A critical factor in the reproducibility of these assays is atropisomerism —restricted rotation around the biaryl axis present in molecules like Sotorasib [4]. The presence of the (S)-methyl group on the piperazine ring renders the (M)- and (P)-atropisomers diastereomeric.

Because the (M)-atropisomer is typically >10-fold more potent than the (P)-atropisomer, any biological assay evaluating this scaffold must first validate the atropisomeric purity of the test compound via Chiral HPLC [4]. Failure to account for thermal racemization or incomplete classical resolution of the (S)-4-tert-butylcarbonyl-2-methylpiperazine intermediate will lead to highly variable IC₅₀ shifts, destroying assay reproducibility.

References

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52-65. Available at:[Link]

  • Caille, S., et al. (2022). "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor." Organic Process Research & Development, 26(9), 2629-2635. Available at:[Link]

  • Mahran, et al. (2024). "Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS." PMC. Available at:[Link]

  • Parsons, A. T., et al. (2022). "Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations." Accounts of Chemical Research, 55(20), 2998-3008. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (S)-4-Tert-butylcarbonyl-2-methylpiperazine

As a Senior Application Scientist, I recognize that the safe disposal of pharmaceutical intermediates is just as critical as their synthesis. (S)-4-Tert-butylcarbonyl-2-methylpiperazine—frequently encountered in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe disposal of pharmaceutical intermediates is just as critical as their synthesis. (S)-4-Tert-butylcarbonyl-2-methylpiperazine—frequently encountered in drug development as its structural equivalent, (S)-1-Boc-3-methylpiperazine—is a protected secondary amine used extensively in synthesizing biologically active molecules, including CCR5 antagonists and opioid receptor modulators.

Because piperazine derivatives are nitrogenous bases that resist standard wastewater treatment and pose risks to aquatic ecosystems, they cannot be disposed of via sanitary sewers. This guide provides a self-validating, step-by-step operational workflow for the safe segregation, accumulation, and final destruction of this compound, building a foundation of uncompromising laboratory safety.

Chemical Profile & Hazard Quantification

Before initiating any disposal protocol, it is mandatory to quantify the physical and chemical hazards of the target compound. The following table summarizes the critical data required for proper waste categorization.

Property / ClassificationValue / DesignationOperational Implication
Chemical Synonym (S)-1-Boc-3-methylpiperazineStandardizes SDS retrieval and TSDF manifesting.
CAS Number 147081-29-6Unique identifier for regulatory compliance.
Molecular Formula C10H20N2O2 (MW: 200.28 g/mol )High carbon/nitrogen content dictates incineration.
Hazard Classifications Eye Dam. 1, Skin Irrit. 2, STOT SE 3Mandates specific PPE (N95 mask, nitrile gloves, goggles).
Storage Class 11 (Combustible Solids)Must be strictly segregated from strong oxidizers.
EPA RCRA Status Unlisted, Characteristic WasteManaged as non-halogenated organic waste unless mixed[1].

The Causality of Waste Segregation (E-E-A-T)

In laboratory waste management, mixing incompatible chemicals is a leading cause of catastrophic failures. Piperazine derivatives are moderately strong bases. If (S)-4-Tert-butylcarbonyl-2-methylpiperazine is inadvertently mixed with concentrated acidic waste (e.g., sulfuric or nitric acid), the resulting acid-base neutralization is highly exothermic. This rapid heat generation can vaporize residual solvents, over-pressurize sealed waste containers, and cause explosive ruptures.

Furthermore, under specific oxidative conditions, secondary amines can form N-nitrosamines, which are potent carcinogens. Therefore, the core principle of our disposal methodology is strict segregation from acids and oxidizers, followed by high-temperature incineration as mandated by the Environmental Protection Agency (EPA) for hazardous waste generators[1].

Operational Workflow for Disposal

The following diagram maps the logical progression of waste management for piperazine derivatives, ensuring regulatory compliance from the point of generation to final destruction.

Fig 1: Operational workflow for safe segregation and disposal of piperazine derivatives.

Phase 1: Satellite Accumulation Area (SAA) Setup

Causality: Establishing a localized SAA prevents the dangerous transport of uncharacterized waste across the facility.

  • Container Selection: Select a high-density polyethylene (HDPE) container. Why? Metal containers are susceptible to amine-induced corrosion over time, which compromises container integrity.

  • Labeling: Immediately affix a "Hazardous Waste" label. Explicitly write "(S)-4-Tert-butylcarbonyl-2-methylpiperazine (Combustible Solid, Basic)" on the tag.

  • Volume Monitoring: Ensure the SAA does not exceed the EPA limit of 55 gallons for non-acute hazardous waste[2].

Phase 2: Self-Validating Compatibility Testing

Causality: Never trust a waste stream's composition based solely on labeling. A self-validating protocol requires empirical confirmation before bulk mixing.

  • Aliquoting: Extract a 1 mg (or 1 mL if in solution) aliquot of the waste mixture.

  • pH Verification: Dissolve the sample in 5 mL of deionized water and test with pH paper. A pH > 8 confirms the presence of the basic piperazine.

  • Reactivity Check: In a fume hood, add 1 drop of the intended bulk waste solvent to the aliquot. Observe for 5 minutes. If no heat or gas evolves, the waste streams are compatible.

  • Transfer: Only after passing the reactivity check, transfer the piperazine waste into the bulk non-halogenated organic waste drum.

Phase 3: Final Packaging and Manifesting

Causality: Proper documentation ensures the Treatment, Storage, and Disposal Facility (TSDF) applies the correct destruction protocol.

  • Transfer to CAA: Move the full container from the SAA to the Central Accumulation Area (CAA) within 3 days of reaching capacity.

  • Manifesting: Complete the Uniform Hazardous Waste Manifest. Designate the waste for high-temperature incineration. Why? Incineration completely oxidizes the carbon framework and converts the nitrogenous components into nitrogen gas (N2) and trace NOx, preventing groundwater contamination.

Emergency Spill Response Protocol

In the event of an accidental spill during transport or handling, immediate containment is required to prevent respiratory irritation and environmental release. This protocol aligns with the foundational safety guidelines established in Prudent Practices in the Laboratory[3].

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or HVAC system is operating to clear airborne particulates.

  • PPE Application: Don an N95 respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles. Why? The compound causes Category 1 Eye Damage and is a known respiratory irritant.

  • Containment: Cover the solid spill with a non-combustible, inert absorbent material such as dry sand or vermiculite. Why? Using combustible sweepings (like sawdust) combined with a combustible solid creates a severe fire hazard.

  • Collection: Use non-sparking tools to sweep the mixture into a heavy-duty disposal bag or HDPE bucket. Seal and label as "Spill Cleanup: Hazardous Waste."

  • Decontamination: Wash the spill surface with a dilute, mild acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a thorough wash with soap and water.

References

  • Hazardous Waste Generators Regulatory Guidelines Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Academies Press URL:[Link]

Sources

Handling

Personal protective equipment for handling (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Safety & Logistical Master Guide: Handling (S)-4-Tert-butylcarbonyl-2-methylpiperazine As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of physical and chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Safety & Logistical Master Guide: Handling (S)-4-Tert-butylcarbonyl-2-methylpiperazine

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of physical and chemical causalities. To safely handle complex chiral building blocks like (S)-4-Tert-butylcarbonyl-2-methylpiperazine, laboratory professionals must understand why a chemical behaves the way it does, and how to engineer self-validating protocols to mitigate those specific risks.

Executive Summary & Chemical Profiling

(S)-4-Tert-butylcarbonyl-2-methylpiperazine (IUPAC: (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one; CAS: 1419100-97-2) is a highly specialized chiral intermediate utilized in advanced drug development[1][2].

Mechanistic Causality of Hazard: The hazard profile of this molecule is driven by two distinct structural features:

  • The Piperazine Ring: The free secondary amine on the piperazine ring confers strong basicity (pKa ~9.8). Upon contact with ambient moisture or mucosal surfaces, it causes rapid, localized pH spikes, leading to severe chemical burns and irreversible tissue damage[3][4].

  • The Tert-butylcarbonyl (Pivaloyl) Group: This bulky, highly lipophilic group significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances the rate of dermal penetration compared to unsubstituted piperazines, meaning systemic exposure and skin sensitization can occur much more rapidly upon contact[5].

Personal Protective Equipment (PPE) Matrix

To mitigate the corrosive and sensitizing risks associated with piperazine derivatives[4], standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the scientific rationale behind them.

PPE CategorySpecification & MaterialBreakthrough Time / StandardCausality & Scientific Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (min. 0.4 mm thickness).> 480 minutes (EN 374).The lipophilic pivaloyl group can degrade standard latex. Butyl rubber provides a robust barrier against lipophilic amines.
Eye Protection Tight-fitting chemical safety goggles + Face shield.ANSI Z87.1 / EN 166.Piperazine derivatives cause severe, irreversible eye damage[3]. A face shield prevents micro-droplet impact during solvent addition.
Body Protection Tyvek® lab coat or chemical-resistant apron over standard cotton lab wear.N/APrevents penetration of airborne dust or aerosolized solutions into standard woven fabrics.
Respiratory N95/FFP3 particulate respirator (if handling outside a fume hood).NIOSH / EN 149.Piperazines are known respiratory sensitizers that can induce asthma-like symptoms upon inhalation of fine powders[4][5].

Operational Workflow & Handling Protocol

Every operational step below is engineered as a self-validating system , ensuring that the operator can independently verify the safety and accuracy of the procedure without relying on assumptions.

Step 1: Pre-Operational Setup

  • Action: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm[3].

  • Causality: Localized exhaust ventilation prevents the accumulation of sensitizing dust particles in the operator's breathing zone[4].

  • Validation: Verify the inward airflow using a tissue flutter test or a digital anemometer before opening the chemical container.

Step 2: Weighing and Transfer

  • Action: Use an anti-static ceramic or plastic spatula. Strictly avoid metal spatulas.

  • Causality: Piperazine derivatives are often hygroscopic and carry static charges, causing them to aerosolize or adhere to metal surfaces, which drastically increases the risk of cross-contamination and spills[3].

  • Validation: Employ "weighing by difference." Weigh the sealed stock vial, transfer the estimated mass to the reaction vessel, seal, and re-weigh the stock vial. This validates the exact mass transferred without exposing the balance pan to the raw powder.

Step 3: Solution Preparation

  • Action: When dissolving the compound in aqueous buffers, add the powder to the solvent slowly while continuously stirring.

  • Causality: The protonation of the basic piperazine nitrogen is an exothermic event. Rapid addition to acidic solutions can cause micro-boiling, splattering, or aerosolization.

  • Validation: Monitor the external temperature of the mixing vessel. A stable temperature profile (< 5°C fluctuation) validates a safe, controlled dissolution rate.

Spill Response & Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent respiratory sensitization and surface corrosion[5].

Step 1: Containment and Neutralization

  • Action: Cover the spill with an inert, absorbent material such as diatomaceous earth or dry sand[4]. Do not use combustible materials like sawdust[3].

  • Causality: Inert binders prevent the spread of the chemical without initiating an exothermic reaction.

  • Neutralization: Carefully apply a weak acid solution (e.g., 1% acetic acid) to the absorbed mass. Why? A weak acid safely neutralizes the basic piperazine ring without the violent exothermic runaway associated with strong mineral acids.

Step 2: Collection and Decontamination

  • Action: Use non-sparking tools to collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Decontamination: Wash the spill surface with copious amounts of water, followed by an ethanol wipe down.

  • Validation: Swab the decontaminated surface with a pH indicator strip. A reading of pH 6-7 validates the complete removal of the corrosive amine.

Step 3: Disposal

  • Action: Label the container as "Hazardous Waste: Corrosive Amine / Sensitizer" and dispose of via a licensed chemical disposal facility (incineration is the preferred destruction method)[4].

Spill Response & Decontamination Workflow

SpillResponse Start Spill Detected (Isolate Area) Assess Assess Volume & Verify Ventilation Start->Assess PPE Don Maximum PPE (Respirator & Butyl Gloves) Assess->PPE Contain Contain Spill (Diatomaceous Earth) PPE->Contain Neutralize Neutralize Base (1% Acetic Acid) Contain->Neutralize Collect Collect & Segregate (HDPE Hazardous Waste) Neutralize->Collect Decon Surface Decon & pH Validation (Water/Ethanol Wash) Collect->Decon

Logical workflow for the containment, neutralization, and validation of piperazine spills.

References

  • [1] 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one | 155295-47-9 | C9H18N2O | Appchem, Appchem. 1

  • [3] SAFETY DATA SHEET - Thermo Fisher Scientific, Thermo Fisher Scientific. 3

  • [5] Safety Data Sheet - Cayman Chemical, Cayman Chemical. 5

  • [2] 3-methyl-1-piperazinyl]-1-propanone CAS#1419100-97-2 | Global PFAS Screening Tool, ChemRadar. 2

  • [4] PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS, CDH Fine Chemical. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Tert-butylcarbonyl-2-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(S)-4-Tert-butylcarbonyl-2-methylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.